molecular formula C6H5BrN2O2S B1267786 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 50593-92-5

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B1267786
CAS No.: 50593-92-5
M. Wt: 249.09 g/mol
InChI Key: YJEWVVYJOJJLBP-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5BrN2O2S and its molecular weight is 249.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157318. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWVVYJOJJLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303203
Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-92-5
Record name 50593-92-5
Source DTP/NCI
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Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Record name 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with bromine and methylthio groups.[1] Its molecular formula is C₆H₅BrN₂O₂S.[1][2][3][4][5]

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂S[1][2][3][4][5]
Molecular Weight ~249.09 g/mol [1][3][4]
Appearance White to light yellow/orange crystalline powder[1][2][5]
Melting Point 158-162 °C (with decomposition) or 177 °C[1][2][3][5][6]
Solubility Very low in water; the ionized form shows enhanced solubility.[1]
Predicted pKa 1.31 ± 0.10[1]

Note on Melting Point: There is a discrepancy in the reported melting point, which likely reflects differences in sample purity and measurement conditions. The range of 158-162 °C with decomposition is frequently cited.[1][3][6] A higher value of 177 °C has also been reported, potentially for a more purified sample.[1][2][5]

Detailed Physicochemical Characteristics

Physical State and Appearance: Under standard conditions, this compound exists as a solid crystalline powder.[1] The color can range from white to light yellow, and some commercial sources describe it as a light brown solid.[1][2][5]

Solubility Profile: The compound exhibits very low aqueous solubility.[1] While specific quantitative data is limited, a related methyl ester derivative has a reported water solubility of 0.42 g/L.[1] The carboxylic acid functional group allows for hydrogen bonding, which may slightly increase its water solubility compared to the ester. However, it is still classified as poorly soluble in aqueous media.[1]

Ionization and pKa: The predicted pKa of 1.31 ± 0.10 indicates it is a strong carboxylic acid.[1] This low pKa is attributed to the electron-withdrawing effects of the bromine atom and the pyrimidine ring, which stabilize the conjugate base.[1] Consequently, at physiological pH (around 7.4), the compound will exist predominantly in its ionized carboxylate anion form, which leads to enhanced water solubility compared to the neutral acid form.[1]

Thermal Stability: The compound shows limited thermal stability, with decomposition reported to occur in the range of 158-162°C.[1] Thermal decomposition is expected to release irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides, and sulfur oxides.[1]

Experimental Protocols

While detailed experimental protocols for the determination of the physical properties listed above are not extensively documented in the public domain, standard analytical techniques would be employed.

  • Melting Point Determination: Typically determined using a melting point apparatus (e.g., capillary tube method) or by differential scanning calorimetry (DSC), which would also reveal decomposition events.

  • Solubility Determination: Commonly measured using the shake-flask method followed by quantification of the dissolved compound via techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • pKa Determination: Can be determined experimentally via potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis by measuring changes in a physical property as a function of pH.

Synthesis Protocols: Several synthesis methods for this compound have been documented. One common approach involves the condensation reaction between mucobromic acid and S-methylisothiourea sulfate.[1][7]

A representative laboratory-scale synthesis is as follows:

  • Mucobromic acid is slowly added to an aqueous solution of S-methylisothiourea sulfate at room temperature.[7]

  • The suspension is cooled, and triethylamine is added dropwise over several hours.[7]

  • The reaction mixture is allowed to stand for 24 hours at room temperature.[7]

  • The resulting solution is treated with activated carbon and filtered.[7]

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.[7]

  • The yellow precipitate is collected by filtration, washed with water and ether, and dried under vacuum to yield the final product.[7]

Early methods also involved the condensation of mucobromic acid and acetamidine hydrochloride in ethanol, catalyzed by sodium ethoxide.[1][8]

Applications in Research and Development

This compound is a versatile building block in medicinal and agricultural chemistry.[5] The pyrimidine core is a common scaffold in many clinically relevant drugs.[1] The presence of three distinct functional groups (carboxylic acid, bromine atom, and methylthio group) allows for diverse chemical modifications, making it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

G cluster_pharma cluster_agro start 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid pharma Pharmaceutical Agents start->pharma Synthesis Intermediate agro Agrochemicals start->agro Synthesis Intermediate kinase Kinase Inhibitors pharma->kinase antiviral Antiviral Agents pharma->antiviral anticancer Anticancer Agents pharma->anticancer herbicide Herbicides agro->herbicide fungicide Fungicides agro->fungicide

Caption: Role as a versatile chemical intermediate.

References

An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 50593-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, with the Chemical Abstracts Service (CAS) number 50593-92-5, is a highly functionalized pyrimidine derivative.[1] Its unique structural features, including a bromine atom, a methylthio group, and a carboxylic acid moiety, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role as a pivotal intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a white to light yellow or light orange crystalline powder.[1] A comprehensive summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50593-92-5[1]
Molecular Formula C₆H₅BrN₂O₂S[1]
Molecular Weight 249.09 g/mol
Melting Point 158-162 °C (decomposition)[2]
Appearance White to light yellow to light orange powder/crystal[1]
Purity ≥ 97% (by titration)[1]
pKa (Predicted) 1.31 ± 0.10
Storage Conditions 2 - 8 °C, sealed in a dry, dark place[1][2]

Synthesis and Chemical Reactivity

The synthesis of this compound has been approached through various methods, reflecting advancements in heterocyclic chemistry.

Synthetic Routes

One of the early and notable methods involves the condensation reaction of mucobromic acid with S-methylisothiourea. While specific high-yield protocols for the title compound are not extensively detailed in publicly available literature, a general procedure for a similar pyrimidine synthesis provides a foundational methodology. This involves the reaction of mucobromic acid and an appropriate amidine hydrochloride in the presence of a base like sodium ethoxide in an alcoholic solvent.[3]

Modern approaches may involve multi-step syntheses that allow for greater control over the introduction of functional groups. These can include the initial formation of a 2-(methylthio)pyrimidine-4-carboxylic acid core, followed by a regioselective bromination at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS).

Chemical Reactivity and Applications in Synthesis

The chemical versatility of this compound stems from its distinct functional groups, which can be selectively manipulated. This reactivity is central to its application as a synthetic intermediate.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, a key step in building molecular complexity for drug candidates.

  • Amide Bond Formation: The carboxylic acid group provides a handle for forming amide bonds through standard coupling reactions. This is frequently utilized to link the pyrimidine core to other molecular fragments.

  • Modification of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the final compound.

Experimental Protocols

Illustrative Synthesis of a 5-Bromopyrimidine-4-carboxylic Acid Derivative

The following protocol is adapted from the synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid and illustrates the general principles that would apply to the synthesis of the title compound.[3]

Materials:

  • Mucobromic acid

  • Acetamidine hydrochloride (or S-methylisothiourea sulfate for the title compound)

  • Sodium metal

  • Absolute ethanol

  • 2 M Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide is prepared by carefully adding sodium metal (15.5 mmol) to absolute ethanol (5.9 mL).

  • The freshly prepared sodium ethoxide solution (3.5 mL) is added to a stirred suspension of acetamidine hydrochloride (9.69 mmol) in ethanol.

  • The mixture is warmed to 50 °C.

  • A solution of mucobromic acid (3.87 mmol) in ethanol is added dropwise at a rate that maintains a constant temperature.

  • An additional portion of the sodium ethoxide solution (2 mL) is added.

  • After cooling, the reaction mixture is filtered, and the solvent is evaporated.

  • The residue is treated with 2 M hydrochloric acid (2.4 mL) with vigorous shaking.

  • The resulting precipitate is filtered, washed with cold water, and then freeze-dried to yield the product.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyrimidine derivative, a key application of the title compound.

Materials:

  • This compound (or its ester derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

Workflow:

Suzuki_Coupling_Workflow setup Reaction Setup: - 5-Bromopyrimidine derivative - Arylboronic acid - Palladium catalyst - Base solvent Add Solvent (e.g., Dioxane/Water) setup->solvent degas Degas Mixture (e.g., with Argon) solvent->degas heat Heat to Reaction Temperature (80-100 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Work-up and Purification monitor->workup product Final Coupled Product workup->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

  • Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • The crude product is then purified by a suitable method, such as column chromatography.

Role in Drug Discovery and Biological Significance

This compound is a prominent building block in the synthesis of biologically active compounds, particularly in the domain of oncology.[1] While there is limited publicly available data on the intrinsic biological activity of this specific compound, its derivatives have been investigated as potent inhibitors of various protein kinases.

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the ATP-binding site of kinases.

The synthetic utility of this compound allows for the systematic exploration of the chemical space around the pyrimidine core. This is a cornerstone of structure-activity relationship (SAR) studies, where modifications at the 5-position (via Suzuki coupling) and at the 4-position (via amide coupling) can be systematically varied to optimize the potency and selectivity of kinase inhibitors.

Kinase_Inhibitor_Synthesis_Logic start 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid suzuki Suzuki Coupling (at C5-Br) start->suzuki r1 R1-B(OH)2 (Arylboronic acid) r1->suzuki r2 R2-NH2 (Amine) amide Amide Coupling (at C4-COOH) r2->amide intermediate Intermediate suzuki->intermediate final_product Final Kinase Inhibitor (Diverse Library) amide->final_product intermediate->amide

Caption: Synthetic strategy for generating a library of kinase inhibitors.

Although specific signaling pathways directly modulated by this compound are not documented, it serves as a key precursor for inhibitors targeting critical cancer-related pathways.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in drug discovery and agrochemical synthesis. Its well-defined reactive sites allow for predictable and controlled chemical modifications, making it an ideal starting point for the synthesis of complex molecules with desired biological activities. While further research is needed to fully elucidate its own biological profile, its role as a key intermediate, particularly in the development of kinase inhibitors, is firmly established. The information and protocols provided in this guide are intended to support the continued application of this compound in advancing chemical and biomedical research.

References

A Comprehensive Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth overview of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The compound's versatile structure makes it a valuable building block in the synthesis of a wide range of biologically active molecules.

Core Properties and Data

This compound is a heterocyclic organic compound.[1] Its pyrimidine core is functionalized with a bromine atom, a methylthio group, and a carboxylic acid, which contribute to its reactivity and utility in organic synthesis.[2]

PropertyDataCitations
Molecular Formula C₆H₅BrN₂O₂S[1][2][3][4][5]
Molecular Weight ~249.09 g/mol [1][3][4][6]
CAS Number 50593-92-5[1][2][3][4][7]
Appearance White to light yellow or light orange crystalline powder.[1][2]
Melting Point 158-162 °C (with decomposition)[6][8][9]
Predicted pKa 1.31 ± 0.10[1]
Solubility The carboxylic acid group enhances solubility.[1]

Applications in Research and Development

This pyrimidine derivative is a versatile intermediate with significant applications in several fields:

  • Pharmaceutical Development : It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.[1][2][10] Its structure is a common scaffold in many clinically relevant drugs.[1]

  • Agrochemical Chemistry : The compound is utilized in the development of new crop protection agents, including herbicides and fungicides.[1][2]

  • Biochemical Research : It is employed in studies related to enzyme inhibition and metabolic pathways.[2]

  • Medicinal Chemistry : The presence of bromine and methylthio groups allows for extensive chemical modifications, making it a valuable tool in structure-activity relationship (SAR) studies to optimize drug candidates.[1]

Experimental Protocol: Synthesis

A documented method for the synthesis of this compound involves the reaction of S-methylisothiourea sulfate with mucobromic acid.[8]

Materials:

  • S-methylisothiourea sulfate

  • Mucobromic acid

  • Triethylamine

  • Concentrated hydrochloric acid

  • Activated carbon (Darco G-60)

  • Water

  • Ether

Procedure:

  • Slowly add mucobromic acid (58.05 g, 0.225 mol) to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.[8]

  • Cool the resulting suspension to 10 °C using an ice bath.[8]

  • Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours.[8]

  • Allow the reaction mixture to stand at room temperature for 24 hours after the addition is complete.[8]

  • Add activated carbon to the solution and stir for 10 minutes, then remove the carbon by filtration.[8]

  • Acidify the filtrate with concentrated hydrochloric acid (50 mL) to precipitate the product.[8]

  • Collect the yellow precipitate by filtration and wash it sequentially with water (2 x 80 mL) and ether (2 x 100 mL).[8]

  • Dry the final product in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid (33.13 g, 59% yield).[8]

Another reported synthesis route involves the condensation reaction between mucobromic acid and acetamidine hydrochloride in the presence of sodium ethoxide.[1][11]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from S-methylisothiourea sulfate and mucobromic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification S-methylisothiourea_sulfate S-methylisothiourea sulfate in water Reaction Reaction at RT, then 10°C S-methylisothiourea_sulfate->Reaction Mucobromic_acid Mucobromic acid Mucobromic_acid->Reaction Triethylamine Add Triethylamine dropwise (4h) Reaction->Triethylamine Stir Stir at RT (24h) Triethylamine->Stir Activated_Carbon Activated Carbon Treatment Stir->Activated_Carbon Filtration1 Filtration Activated_Carbon->Filtration1 Acidification Acidification (HCl) Filtration1->Acidification Filtration2 Filtration Acidification->Filtration2 Washing Wash with Water and Ether Filtration2->Washing Drying Vacuum Drying Washing->Drying Product 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Drying->Product

References

A Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of biologically active molecules.

Physicochemical Properties

This compound is a heterocyclic organic compound.[1] Its structure, featuring a pyrimidine ring functionalized with a bromine atom and a methylthio group, makes it a valuable precursor in organic synthesis.[1][2] Under standard conditions, it exists as a solid crystalline powder, with a color ranging from white to light yellow or light orange.[1][2][3]

The reported melting point of this compound varies across different sources. Many suppliers report a melting point in the range of 158-162 °C, often with decomposition.[4][5][6] Other sources cite a melting point of 177 °C.[1][2][3] This discrepancy may be attributable to differences in sample purity or the analytical conditions under which the measurements were taken.[1] The lower temperature range is frequently associated with the thermal decomposition of the substance.[1]

Table 1: Quantitative Data for this compound

PropertyValueCitations
CAS Number 50593-92-5[1][3][7]
Molecular Formula C₆H₅BrN₂O₂S[1][3][7]
Molecular Weight ~249.09 g/mol [1][7]
Melting Point 158-162 °C (dec.) / 177 °C[1][2][3][4][5][6]
Appearance White to light yellow/orange crystalline powder[1][2][3]
Purity ≥ 97%[2][3]
Storage Temperature 2 - 8 °C[2][3]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been documented. Early methods involved the condensation of mucobromic acid with acetamidine hydrochloride.[1] More contemporary and optimized protocols have since been developed.

Synthesis via Bromination and Acidification:

One common laboratory-scale synthesis involves the following steps:

  • Reaction Setup: The starting materials are reacted in a suitable solvent.

  • Purification with Activated Carbon: Upon completion of the reaction, the resulting solution, often dark red or brown, is treated with activated carbon to remove impurities. The mixture is stirred and then filtered.[8]

  • Acidification and Precipitation: The filtrate is acidified using a strong acid, such as concentrated hydrochloric acid. This causes the product to precipitate out of the solution as a yellow solid.[8]

  • Collection and Washing: The precipitate is collected by filtration and washed sequentially with water and then ether to remove any remaining impurities.[8]

  • Drying: The final product is dried under vacuum at a controlled temperature (e.g., 50 °C) to yield the purified this compound as a yellow amorphous solid.[8]

A yield of approximately 59% has been reported for this method.[8]

Applications in Research and Development

This compound serves as a crucial building block in medicinal and agricultural chemistry.[1][2] The pyrimidine scaffold is a common feature in many clinically significant drugs, including antiviral and anticancer agents.[1] The presence of the bromine atom and the methylthio group provides reactive sites for further chemical modifications, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.[1] In the agrochemical sector, it is utilized in the development of new herbicides and fungicides.[2]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G A Reaction of Starting Materials B Addition of Activated Carbon A->B Reaction Completion C Filtration to Remove Carbon B->C D Acidification of Filtrate C->D E Precipitation of Product D->E F Filtration to Collect Product E->F G Washing with Water and Ether F->G H Vacuum Drying G->H I Final Product: 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid H->I

References

In-Depth Technical Guide: Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties for the compound 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This information is critical for its application in pharmaceutical and agrochemical research, particularly in the synthesis of novel bioactive molecules.[1] The document details its known properties, outlines a standard experimental protocol for solubility determination, and illustrates its role as a key building block in drug discovery.

Core Physicochemical and Solubility Data

Quantitative experimental solubility data for this compound is not extensively available in public literature. However, the compound is consistently characterized as having very low aqueous solubility.[2] Its acidic nature, due to the carboxylic acid group, suggests that its solubility is pH-dependent. The ionized carboxylate form, predominant at physiological pH, is expected to have higher aqueous solubility than the neutral form.[2]

The following tables summarize the known physical and chemical properties of the compound.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₂S[2][3]
Molecular Weight 249.09 g/mol [2][3]
CAS Number 50593-92-5[3][4]
Appearance White to light yellow/orange crystalline powder[2]
Melting Point 158-162 °C (with decomposition)

Table 2: Predicted Physicochemical Properties for Drug Discovery

PropertyPredicted ValueSignificanceSource(s)
pKa 1.31 ± 0.10Indicates a strong carboxylic acid. The compound will be mostly ionized at physiological pH, which can enhance aqueous solubility.[2]
XlogP 1.6This value suggests moderate lipophilicity, a key factor in predicting membrane permeability and overall drug-likeness.[3][5]
Aqueous Solubility Very low (qualitative)While no specific value is reported, the related methyl ester has a solubility of 0.42 g/L. The carboxylic acid is expected to be in a similar range but remains poorly soluble.[2]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound, adapted from standard pharmaceutical industry practices.[6][7][8] This method is considered the "gold standard" for solubility measurement.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent system at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1N HCl)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Prepare the desired aqueous buffer or solvent system. For pH-dependent solubility, prepare buffers at various pH values (e.g., pH 2, 5, 7.4).

  • Addition of Compound: Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

  • Equilibration: Add a precise volume of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, the collected supernatant can be filtered through a syringe filter. This step must be done carefully to avoid disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL for the specified solvent and temperature.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry.[1][2] Its pyrimidine core is a common scaffold found in many clinically approved drugs. The presence of a bromine atom, a methylthio group, and a carboxylic acid provides multiple reaction sites for chemical modification, making it a versatile starting material for creating libraries of new chemical entities.

It is particularly noted for its use in the synthesis of kinase inhibitors.[9][10] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. The diagram below illustrates a generalized workflow where this compound serves as a starting material in a drug discovery campaign targeting a specific kinase.

G cluster_0 Synthesis & Screening cluster_1 Lead Optimization A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid (Starting Material) B Chemical Synthesis (e.g., Amide Coupling, Suzuki Coupling) A->B Versatile Scaffold C Library of Pyrimidine Derivatives B->C Diversification D High-Throughput Screening (Kinase Inhibition Assay) C->D E Hit Compounds Identified D->E Potency & Selectivity F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G Iterative Design H Optimized Lead Compound G->H Improved Properties

Caption: Drug discovery workflow using the pyrimidine scaffold.

The pyrimidine core of this compound often serves as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket. The diagram below conceptualizes this interaction.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrimidine-based Inhibitor Hinge Hinge Region (Protein Backbone) Pocket Hydrophobic Pocket Inhibitor Pyrimidine Core (from starting material) Inhibitor->Hinge Hydrogen Bonds (Key Interaction) R1 R1 Group (targets hydrophobic pocket) Inhibitor->R1 extends to R2 R2 Group (improves solubility/selectivity) Inhibitor->R2 extends to R1->Pocket occupies

Caption: Conceptual diagram of a pyrimidine inhibitor in a kinase active site.

References

An In-Depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This pyrimidine derivative serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Chemical Structure and Identifiers

This compound is a heterocyclic organic compound with the molecular formula C₆H₅BrN₂O₂S.[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 50593-92-5[2]
Molecular Formula C₆H₅BrN₂O₂S[2]
Molecular Weight 249.09 g/mol [2]
SMILES CSc1ncc(Br)c(n1)C(=O)O[3]
InChI Key YJEWVVYJOJJLBP-UHFFFAOYSA-N[2]

Physicochemical Properties

The compound is typically a white to light yellow or light orange crystalline powder.[3] It has limited thermal stability and decomposes at 158-162 °C.[4]

PropertyValue
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 158-162 °C (decomposition)[4]
Purity ≥ 97% (by titration)[3]
Storage 2 - 8 °C[3]

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound shows two singlets. The peak at approximately 2.75 ppm corresponds to the three protons of the methylthio group (-S-CH₃). The downfield singlet at around 9.20 ppm is attributed to the proton at the 6-position of the pyrimidine ring.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the condensation of mucobromic acid with S-methylisothiourea sulfate.

Experimental Protocol: Synthesis from Mucobromic Acid and S-methylisothiourea Sulfate

Materials:

  • Mucobromic acid

  • S-methylisothiourea sulfate

  • Triethylamine

  • Activated carbon (Darco G-60)

  • Concentrated hydrochloric acid

  • Water

  • Ether

Procedure:

  • Slowly add mucobromic acid (58.05 g, 0.225 mol) to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.

  • Cool the resulting suspension to 10 °C using an ice bath.

  • Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 24 hours.

  • To the dark red/brown solution, add activated carbon (Darco G-60) and stir for 10 minutes.

  • Remove the activated carbon by filtration.

  • Acidify the filtrate with concentrated hydrochloric acid (50 mL).

  • Collect the precipitated yellow solid by filtration.

  • Wash the solid sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid (33.13 g, 59% yield) as a yellow amorphous solid.

A synthesis pathway for a similar compound, 5-bromo-2-methyl-4-pyrimidinecarboxylic acid, starts from acetamidine hydrochloride and mucobromic acid.[5]

G acetamidine Acetamidine Hydrochloride intermediate Intermediate acetamidine->intermediate Reacts with mucobromic Mucobromic Acid mucobromic->intermediate Reacts with naoet Sodium Ethoxide in Ethanol naoet->intermediate product 5-Bromo-2-methyl- pyrimidine-4-carboxylic acid intermediate->product Acidification hcl Hydrochloric Acid hcl->product

Synthesis of a 5-Bromopyrimidine-4-carboxylic acid analog.

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The pyrimidine scaffold is a common feature in many biologically active compounds. The bromine atom at the C5 position and the methylthio group at the C2 position provide reactive sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions.

Role as a Kinase Inhibitor Precursor

Pyrimidine derivatives are widely investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[6] Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The pyrimidine core can mimic the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

Derivatives of this compound have been explored as potential inhibitors of signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently overactive in cancer.[1][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PyrimidineDerivative Pyrimidine Derivative (e.g., from 5-Bromo-2-(methylthio) pyrimidine-4-carboxylic acid) PyrimidineDerivative->PI3K Inhibition PyrimidineDerivative->AKT Inhibition

Inhibition of the PI3K/Akt signaling pathway by pyrimidine derivatives.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new therapeutic agents. Its versatile structure allows for the synthesis of a wide range of derivatives, particularly for the targeting of protein kinases. The detailed information provided in this guide serves as a valuable resource for researchers in medicinal chemistry and drug development.

References

Spectral Data Analysis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventInstrument Frequency
9.20Singlet1HPyrimidine H-6DMSO-d₆400 MHz
2.75Singlet3HS-CH₃DMSO-d₆400 MHz

Note: The acidic proton of the carboxylic acid group may be observed as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
165-175C=O (Carboxylic Acid)
160-170C-2 (C-S)
155-165C-4 (C-COOH)
150-160C-6
110-120C-5 (C-Br)
10-20S-CH₃
Table 3: IR Spectral Data (Characteristic Absorptions)

While a specific peak list is not publicly available, the following table outlines the expected characteristic infrared absorptions for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1550-1650C=N and C=C stretchesPyrimidine Ring
~1450C-H bendCH₃
1200-1300C-O stretchCarboxylic Acid
600-800C-Br stretchBromo group
600-700C-S stretchThioether
Table 4: Mass Spectrometry Data (Computed)

The following data is based on computed values for various adducts of the molecule.

m/zAdduct
247.9255[M] (Exact Mass)
248.9328[M+H]⁺
270.9147[M+Na]⁺
246.9182[M-H]⁻

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled ¹³C experiment

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Two common methods for solid sample analysis are the KBr pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method:

  • Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a blank KBr pellet is recorded for baseline correction.

Attenuated Total Reflectance (ATR) Method:

  • The ATR crystal (e.g., diamond or germanium) is cleaned thoroughly.

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The FTIR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.

Instrument Parameters:

  • Spectrometer: FTIR Spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is typically required before GC-MS analysis.

Sample Preparation (Derivatization):

  • The carboxylic acid is converted to a more volatile ester derivative (e.g., methyl or silyl ester) using a suitable derivatizing agent (e.g., diazomethane or BSTFA).

  • The derivatized sample is dissolved in an appropriate solvent (e.g., dichloromethane or hexane).

Instrument Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C

    • Oven Program: A temperature gradient is used, for example, starting at 100 °C and ramping up to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Ion Source Temperature: 200-230 °C.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample_Synthesis Compound Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample_Synthesis->NMR Dissolution in deuterated solvent IR FTIR Spectroscopy Sample_Synthesis->IR KBr pellet or ATR MS Mass Spectrometry Sample_Synthesis->MS Derivatization (if necessary) Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development.[1] This document provides a comprehensive overview of the primary synthesis route, an alternative pathway, detailed experimental protocols, and key quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a versatile heterocyclic compound with the molecular formula C₆H₅BrN₂O₂S and a molecular weight of 249.09 g/mol .[1] Its structure, featuring a pyrimidine core functionalized with a bromine atom, a methylthio group, and a carboxylic acid, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position allows for further functionalization through various cross-coupling reactions, while the methylthio and carboxylic acid moieties offer sites for additional chemical modifications.

Synthesis Methodologies

Two primary synthetic routes for this compound have been identified in the literature. The most prominently documented method involves the condensation of mucobromic acid with S-methylisothiourea sulfate. An alternative approach is the direct bromination of a 2-(methylthio)pyrimidine-4-carboxylic acid precursor.

Primary Synthesis Route: Condensation of Mucobromic Acid and S-methylisothiourea Sulfate

This is the most thoroughly described method for the preparation of this compound. The reaction proceeds via a condensation reaction between mucobromic acid and S-methylisothiourea sulfate in the presence of a base.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Mucobromic_acid Mucobromic acid Reaction_Mixture Reaction_Mixture Mucobromic_acid->Reaction_Mixture S_methylisothiourea_sulfate S-methylisothiourea sulfate S_methylisothiourea_sulfate->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Water Water (solvent) Water->Reaction_Mixture Room_Temp Room Temperature, then 10°C, then Room Temp. Room_Temp->Reaction_Mixture Final_Product 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Reaction_Mixture->Final_Product Condensation

Caption: Synthesis of the target compound from mucobromic acid.

Alternative Synthesis Route: Bromination of 2-(methylthio)pyrimidine-4-carboxylic acid

An alternative pathway to the target compound involves the direct bromination of 2-(methylthio)pyrimidine-4-carboxylic acid. This method utilizes a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the 5-position of the pyrimidine ring.[1]

G cluster_reactants Starting Material cluster_reagents Reagents & Conditions cluster_product Product Starting_Material 2-(methylthio)pyrimidine- 4-carboxylic acid Reaction_Mixture Reaction_Mixture Starting_Material->Reaction_Mixture NBS N-Bromosuccinimide (NBS) NBS->Reaction_Mixture Solvent Inert Solvent (e.g., DMF) Solvent->Reaction_Mixture Final_Product 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Reaction_Mixture->Final_Product Bromination

Caption: Bromination of the pyrimidine precursor.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from Mucobromic Acid and S-methylisothiourea Sulfate

Materials:

  • Mucobromic acid

  • S-methylisothiourea sulfate

  • Triethylamine

  • Deionized water

  • Concentrated hydrochloric acid

  • Activated carbon (e.g., Darco G-60)

  • Ether

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a suitable reaction vessel, dissolve S-methylisothiourea sulfate (62.66 g, 0.225 mol) in deionized water (500 mL) with stirring at room temperature.

  • Slowly add mucobromic acid (58.05 g, 0.225 mol) to the stirring solution.

  • Cool the resulting suspension to 10 °C using an ice bath.

  • Add triethylamine (94.1 mL, 0.675 mol) dropwise to the cooled suspension over a period of 4 hours, maintaining the temperature at 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will turn dark red/brown.

  • Add activated carbon to the solution and stir for 10 minutes to decolorize.

  • Filter the mixture to remove the activated carbon.

  • Acidify the filtrate with concentrated hydrochloric acid (50 mL). A yellow precipitate will form.

  • Collect the precipitate by filtration and wash it sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid.

Workflow Diagram:

G Start Start Dissolve_Reagents Dissolve S-methylisothiourea sulfate and Mucobromic acid in water Start->Dissolve_Reagents Cool Cool to 10°C Dissolve_Reagents->Cool Add_Base Add Triethylamine dropwise Cool->Add_Base Stir Stir at RT for 24h Add_Base->Stir Decolorize Treat with Activated Carbon Stir->Decolorize Filter_Carbon Filter Decolorize->Filter_Carbon Acidify Acidify with HCl Filter_Carbon->Acidify Filter_Product Filter and Wash Precipitate Acidify->Filter_Product Dry Dry in Vacuum Oven Filter_Product->Dry End End Dry->End

Caption: Experimental workflow for the primary synthesis route.

Protocol 2: Bromination of 2-(methylthio)pyrimidine-4-carboxylic acid (General Procedure)

Materials:

  • 2-(methylthio)pyrimidine-4-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous dimethylformamide (DMF) or other suitable inert solvent

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (optional)

Procedure:

  • Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in an anhydrous inert solvent such as DMF in a reaction flask.

  • Add N-bromosuccinimide (1.0 to 1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time may vary.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Quantitative Data for Synthesis from Mucobromic Acid
ParameterValueReference
Yield 59%
Appearance Yellow amorphous solid
¹H NMR (DMSO-d₆, 400 MHz) δ: 2.75 (s, 3H), 9.20 (s, 1H)
Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₅BrN₂O₂S[1]
Molecular Weight 249.09 g/mol [1]
Appearance White to yellow to light brown solid
Melting Point 158-162 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ: 2.75 (s, 3H, SCH₃), 9.20 (s, 1H, pyrimidine-H)

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, a crucial intermediate in pharmaceutical and chemical research. The primary synthesis route via the condensation of mucobromic acid and S-methylisothiourea sulfate is well-established and provides a good yield of the target compound. The alternative bromination route offers a potentially simpler approach, assuming the availability of the starting pyrimidine. The provided experimental protocols and quantitative data are intended to assist researchers in the successful synthesis and characterization of this valuable chemical entity.

References

An In-depth Technical Guide to the Starting Materials for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document outlines two principal synthetic pathways, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a research and development setting.

Introduction

This compound is a versatile heterocyclic compound featuring a pyrimidine core functionalized with a bromine atom, a methylthio group, and a carboxylic acid.[2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents. The bromine atom at the 5-position allows for further modification through cross-coupling reactions, while the methylthio and carboxylic acid moieties provide additional handles for derivatization.

Synthetic Route 1: Bromination of 2-(methylthio)pyrimidine-4-carboxylic acid

This route involves the direct bromination of the pre-formed 2-(methylthio)pyrimidine-4-carboxylic acid ring. The key starting material for this synthesis is 2-(methylthio)pyrimidine-4-carboxylic acid.

Starting Materials for Route 1
Starting MaterialCAS NumberKey Properties
2-(methylthio)pyrimidine-4-carboxylic acid1126-44-9Purity: 95%[3]
N-Bromosuccinimide (NBS)128-08-5Brominating and oxidizing agent.[4]
Acetonitrile75-05-8Common solvent for bromination reactions.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is based on a general procedure for the bromination of electron-rich heterocyclic compounds using NBS.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 equivalent) in acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Logical Relationship for Synthetic Route 1

G A 2-(methylthio)pyrimidine- 4-carboxylic acid C 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid A->C Bromination B N-Bromosuccinimide (NBS) in Acetonitrile B->C

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: Pyrimidine Ring Construction from Acyclic Precursors

This multi-step synthesis builds the pyrimidine ring from simpler, non-cyclic starting materials. This approach offers flexibility in introducing various substituents. A plausible pathway involves the condensation of mucobromic acid with S-methylisothiourea.

Starting Materials for Route 2
Starting MaterialCAS NumberKey Properties
Mucobromic acid488-11-9A key precursor for 5-brominated pyrimidines.
S-methylisothiourea hemisulfate867-44-7Provides the N-C-N and methylthio moieties.
Sodium Ethoxide141-52-6Base used to facilitate the condensation reaction.
Ethanol64-17-5Reaction solvent.
Experimental Protocol: Condensation of Mucobromic Acid and S-methylisothiourea

This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-methylpyrimidine-4-carboxylic acid.[5]

  • Preparation of Sodium Ethoxide Solution: Carefully add sodium metal (4.0 equivalents) to absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

  • Reaction with S-methylisothiourea: To a stirred suspension of S-methylisothiourea hemisulfate (2.5 equivalents) in ethanol, add a portion of the freshly prepared sodium ethoxide solution.

  • Condensation: Warm the mixture to approximately 50 °C. Add a solution of mucobromic acid (1.0 equivalent) in ethanol dropwise at a rate that maintains a constant temperature. Add the remaining sodium ethoxide solution.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for 1-2 hours.

  • Work-up: After cooling, filter the reaction mixture and evaporate the solvent from the filtrate to obtain a residue.

  • Acidification: Vigorously shake the residue with 2 M hydrochloric acid.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound. A yield of approximately 42% was reported for the analogous synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid.[5]

Experimental Workflow for Synthetic Route 2

G cluster_0 Reagent Preparation cluster_1 Condensation Reaction cluster_2 Product Isolation A Sodium Metal C Sodium Ethoxide Solution A->C B Ethanol B->C F Reaction Mixture C->F D S-methylisothiourea hemisulfate D->F E Mucobromic Acid E->F G Crude Product F->G Work-up & Acidification H Purified 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid G->H Filtration & Drying

Caption: Workflow for the synthesis of the target compound via Route 2.

Quantitative Data Summary

CompoundSynthetic RouteKey ReagentsReported YieldReference
5-bromo-2-methylpyrimidine-4-carboxylic acid (analogue)Ring ConstructionMucobromic acid, Acetamidine hydrochloride42%[5]

Note: The yield for the direct synthesis of this compound via Route 2 is expected to be in a similar range.

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Route 1 offers a more direct approach, assuming the availability of the 2-(methylthio)pyrimidine-4-carboxylic acid precursor. Route 2 provides a method for constructing the core pyrimidine structure from basic starting materials, offering greater control over the introduction of desired functional groups. The provided experimental protocols and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

References

The Formation of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a versatile building block in medicinal and agricultural chemistry.[1] This document details the mechanisms of formation, provides structured quantitative data, and outlines experimental protocols for its synthesis.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₆H₅BrN₂O₂S.[1] Its structure, featuring a pyrimidine core functionalized with a bromine atom, a methylthio group, and a carboxylic acid, makes it a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a key component in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
CAS Number 50593-92-5[2]
Molecular Weight 249.09 g/mol [2]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 158-162 °C (decomposes)[2]
Purity ≥ 97% (by titration)[3]

Synthetic Pathways and Mechanisms of Formation

There are two primary synthetic routes for the preparation of this compound:

  • Condensation of Mucobromic Acid with S-methylisothiourea: A classical approach to constructing the pyrimidine ring.

  • Electrophilic Bromination of 2-(methylthio)pyrimidine-4-carboxylic Acid: A method that introduces the bromo-substituent in a later synthetic step.

Pathway 1: Condensation of Mucobromic Acid and S-methylisothiourea

This method builds the pyrimidine ring through the reaction of a C3 synthon, mucobromic acid, with an amidine derivative, S-methylisothiourea. This approach is analogous to the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4]

The reaction proceeds through a series of condensation and cyclization steps, catalyzed by a base. The proposed mechanism is as follows:

  • Deprotonation and Nucleophilic Attack: The base (e.g., triethylamine) deprotonates the S-methylisothiourea, increasing its nucleophilicity. The resulting nucleophile then attacks one of the carbonyl groups of the open-chain form of mucobromic acid.

  • Intramolecular Condensation and Cyclization: Subsequent intramolecular condensation and dehydration steps lead to the formation of the pyrimidine ring.

  • Aromatization: The final step involves the elimination of water to yield the aromatic pyrimidine ring.

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Final Product A Mucobromic Acid D Nucleophilic attack on mucobromic acid A->D Reacts with B S-methylisothiourea C Deprotonation of S-methylisothiourea B->C Base C->D E Intramolecular Condensation D->E F Cyclization and Dehydration E->F G Aromatization F->G H 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid G->H

Caption: Proposed mechanism for the synthesis from mucobromic acid.

The following protocol is based on established literature procedures:

  • Reaction Setup: In a suitable reaction vessel, dissolve S-methylisothiourea sulfate in water.

  • Addition of Mucobromic Acid: Slowly add mucobromic acid to the stirring aqueous solution of S-methylisothiourea sulfate at room temperature.

  • Base Addition: Cool the reaction suspension to 10 °C using an ice bath. Add triethylamine dropwise over a period of 4 hours.

  • Reaction Time: Allow the reaction mixture to stand at room temperature for 24 hours after the addition of the base is complete.

  • Work-up:

    • Add activated carbon to the dark red/brown solution and stir for 10 minutes.

    • Filter to remove the activated carbon.

    • Acidify the filtrate with concentrated hydrochloric acid.

    • Collect the resulting yellow precipitate by filtration.

    • Wash the precipitate sequentially with water and ether.

  • Drying: Dry the product in a vacuum oven at 50 °C for 48 hours.

ReactantMolar Eq.YieldReference
Mucobromic Acid1.059%
S-methylisothiourea sulfate1.0
Triethylamine3.0
Pathway 2: Electrophilic Bromination of 2-(methylthio)pyrimidine-4-carboxylic Acid

This synthetic route involves the direct bromination of a pre-formed pyrimidine ring. The electron-donating nature of the methylthio group and the pyrimidine ring itself directs the electrophilic substitution to the C-5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations due to its ease of handling and selectivity compared to elemental bromine.[5]

The electrophilic aromatic substitution reaction proceeds via a standard mechanism:

  • Generation of the Electrophile: In the presence of an acid catalyst or upon initiation, NBS generates a source of electrophilic bromine (Br⁺).

  • Electrophilic Attack: The π-electrons of the pyrimidine ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation and Aromatization: A base removes a proton from the C-5 position of the sigma complex, restoring the aromaticity of the pyrimidine ring and yielding the final product.

G cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Final Product A 2-(methylthio)pyrimidine- 4-carboxylic acid D Electrophilic attack at C-5 A->D B N-Bromosuccinimide (NBS) C Generation of Br⁺ from NBS B->C C->D E Formation of Sigma Complex D->E F Deprotonation and Aromatization E->F G 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid F->G

Caption: Mechanism of electrophilic bromination using NBS.

The following is a proposed protocol based on general procedures for the bromination of heterocyclic compounds:

  • Reaction Setup: Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Addition of NBS: Add N-Bromosuccinimide (1.0 - 1.2 molar equivalents) portion-wise to the solution at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

While a specific yield for this reaction was not found in the immediate search results, electrophilic brominations of activated pyrimidines with NBS generally proceed in good to excellent yields, often exceeding 70-80%.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The condensation of mucobromic acid with S-methylisothiourea provides a direct route to the functionalized pyrimidine core. Alternatively, the electrophilic bromination of 2-(methylthio)pyrimidine-4-carboxylic acid offers a straightforward method for introducing the bromine atom onto a pre-existing pyrimidine ring. The choice of synthetic route may depend on the availability of starting materials, desired scale of the reaction, and purification considerations. Both methods provide access to this valuable intermediate, which is crucial for the advancement of research in medicinal and agricultural chemistry.

References

The Strategic Role of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the field of medicinal chemistry. Its unique arrangement of a pyrimidine core, a reactive bromine atom, a methylthio group, and a carboxylic acid handle makes it an exceptionally versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors.

A Versatile Scaffold for Drug Discovery

The intrinsic chemical features of this compound offer multiple avenues for synthetic elaboration, making it a valuable starting point for the construction of compound libraries for high-throughput screening and lead optimization.[1][2] The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]

The key reactive sites of the molecule allow for a variety of chemical transformations:

  • Carboxylic Acid (C4-position): This functional group is readily activated for amide bond formation, allowing for the introduction of a wide range of amine-containing fragments to explore structure-activity relationships (SAR).

  • Bromine Atom (C5-position): The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile introduction of aryl, heteroaryl, and other carbon-based substituents, significantly increasing molecular diversity.

  • Methylthio Group (C2-position): The methylthio group can be displaced by nucleophiles or oxidized to the corresponding sulfoxide or sulfone, providing further opportunities for structural modification and modulation of physicochemical properties.

Application in the Synthesis of TYK2 Kinase Inhibitors

A prominent application of this compound is in the synthesis of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[4][5][6] Consequently, the development of selective TYK2 inhibitors is a major focus of contemporary drug discovery.

A key synthetic intermediate derived from this compound is 5-bromo-N-(cyclopropylsulfonyl)-2-(methylthio)pyrimidine-4-carboxamide . This intermediate is formed via an amide coupling reaction between the starting carboxylic acid and cyclopropanesulfonamide. This carboxamide then serves as a platform for further elaboration, typically via a Suzuki coupling at the C5-bromo position, to generate potent TYK2 inhibitors.

The following diagram illustrates the general synthetic workflow for the preparation of TYK2 inhibitors from this compound.

G A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B Amide Coupling (e.g., with cyclopropanesulfonamide) A->B C 5-bromo-N-(cyclopropylsulfonyl)-2- (methylthio)pyrimidine-4-carboxamide B->C D Suzuki Coupling (with boronic acid/ester) C->D E TYK2 Inhibitor D->E G cluster_0 Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK (other) Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor TYK2 Inhibitor Inhibitor->TYK2 inhibits

References

The Versatile Building Block: A Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique arrangement of a reactive bromine atom, a modifiable methylthio group, and a versatile carboxylic acid on a pyrimidine core makes it an invaluable precursor for the synthesis of a diverse range of complex molecules. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of biologically active compounds, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 50593-92-5
Molecular Formula C₆H₅BrN₂O₂S
Molecular Weight 249.09 g/mol
Appearance White to light yellow solid
Melting Point 158-162 °C (decomposes)
pKa 1.31 ± 0.10 (Predicted)

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of S-methylisothiourea sulfate with mucobromic acid.

Materials:

  • S-methylisothiourea sulfate

  • Mucobromic acid

  • Triethylamine

  • Activated carbon (Darco G-60)

  • Concentrated hydrochloric acid

  • Water

  • Ether

Procedure:

  • Mucobromic acid (58.05 g, 0.225 mol) is slowly added to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.

  • The resulting suspension is cooled to 10 °C using an ice bath.

  • Triethylamine (94.1 mL, 0.675 mol) is added dropwise over a period of 4 hours.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • Activated carbon is added to the dark red/brown solution, and the mixture is stirred for 10 minutes.

  • The activated carbon is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid (50 mL).

  • The precipitated yellow solid is collected by filtration and washed sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • The product is dried in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid.

Expected Yield: Approximately 59%.

Key Reactions and Applications in Synthesis

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives, primarily through reactions involving the carboxylic acid group and the bromine atom. Its application is particularly prominent in the development of kinase inhibitors for cancer therapy.

Amide Coupling Reactions

The carboxylic acid functionality is readily converted to amides, which are key structural motifs in many biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.

Materials:

  • This compound

  • Substituted aniline or amine (1.1 eq)

  • HATU (1,1,3,3-Tetramethyl-1H-benzo[d][1][2][3]triazol-3-ium hexafluorophosphate(V)) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired aniline or amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The resulting 5-bromo-2-(methylthio)pyrimidine-4-carboxamides are valuable intermediates for further functionalization, for instance, via Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in tuning the biological activity of the final compounds.

Materials:

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide derivative

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • K₂CO₃ (Potassium carbonate) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the 5-bromo-2-(methylthio)pyrimidine-4-carboxamide derivative (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C under an inert atmosphere for 12-18 hours, monitoring completion by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions in the kinase hinge region. This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).

The general synthetic strategy involves the initial formation of a pyrimidine-4-carboxamide, followed by a Suzuki-Miyaura coupling to introduce diversity at the 5-position.

G A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B Amide Coupling (Amine, Coupling Reagent) A->B C 5-Bromo-2-(methylthio)pyrimidine- 4-carboxamide Intermediate B->C D Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst) C->D E 5-Aryl-2-(methylthio)pyrimidine- 4-carboxamide Derivative (e.g., Kinase Inhibitor) D->E G cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediates cluster_products Final Products cluster_applications Applications A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B Amide Coupling A->B D 5-Bromo-2-(methylthio)pyrimidine- 4-carboxamides B->D C Suzuki-Miyaura Coupling E 5-Aryl-2-(methylthio)pyrimidine- 4-carboxamides C->E D->C F Kinase Inhibitors E->F G Antiviral Agents E->G H Agrochemicals E->H

References

The Pivotal Role of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid in Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a core scaffold in structure-activity relationship (SAR) studies. This document elucidates the synthetic versatility, known biological potential, and methodologies for the evaluation of derivatives based on this pyrimidine core, providing a framework for the rational design of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant molecules, including antiviral and anticancer agents. Its ability to engage in various biological interactions, particularly as a hinge-binding motif in kinases, has made it a privileged scaffold in drug discovery. This compound, in particular, offers a unique combination of reactive handles that are highly amenable to chemical modification, making it an ideal starting point for the systematic exploration of chemical space to optimize biological activity. The bromine atom at the 5-position, the methylthio group at the 2-position, and the carboxylic acid at the 4-position each provide distinct opportunities for derivatization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the core molecule is essential for designing analogs with favorable pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂S[Generic]
Molecular Weight 249.09 g/mol [Generic]
Melting Point 177 °C (decomposes)[1]
Appearance White to light yellow crystalline powder[1]
pKa (predicted) 1.31 ± 0.10[1]

Structure-Activity Relationship (SAR) Landscape

Key Modification Points for SAR Exploration:

  • 5-Position (Bromo Group): The bromine atom can be readily displaced via nucleophilic substitution or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents to explore steric and electronic effects on target binding. Replacing the bromine with different aryl, heteroaryl, or alkyl groups can significantly impact potency and selectivity.

  • 2-Position (Methylthio Group): The methylthio group is a key modulator of the electronic properties of the pyrimidine ring. It can be oxidized to the corresponding sulfoxide or sulfone, which can alter the hydrogen bonding capacity and overall polarity of the molecule. Furthermore, the methylthio group can be displaced by various nucleophiles, allowing for the introduction of alternative alkylthio, arylthio, or amino groups to probe the hydrophobic and hydrogen-bonding interactions within the target's binding pocket.

  • 4-Position (Carboxylic Acid): The carboxylic acid is a versatile functional group that can be converted into a wide range of amides, esters, and other derivatives. This position is often crucial for establishing key hydrogen bond interactions with the target protein. By synthesizing a library of amides with diverse amines, researchers can explore the steric and electronic requirements of the surrounding pocket and potentially introduce additional binding interactions or modulate physicochemical properties like solubility and cell permeability.

The following diagram illustrates a general workflow for exploring the SAR of this scaffold.

SAR_Workflow A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid (Core) B Library Synthesis A->B C Modification at C5 (e.g., Suzuki Coupling) B->C D Modification at C2 (e.g., Oxidation, Displacement) B->D E Modification at C4 (e.g., Amide Coupling) B->E F Biological Screening (e.g., Kinase Assay) C->F D->F E->F G Data Analysis (IC50, EC50) F->G H SAR Identification G->H I Lead Optimization H->I I->B Iterative Design

General workflow for SAR studies.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of the core compound is crucial for initiating any SAR campaign. The following protocol is based on a documented procedure.[2]

Materials:

  • Mucobromic acid

  • S-methylisothiourea sulfate

  • Triethylamine

  • Concentrated hydrochloric acid

  • Activated carbon (e.g., Darco G-60)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature, slowly add mucobromic acid (58.05 g, 0.225 mol).

  • Cool the resulting reaction suspension to 10 °C using an ice bath.

  • Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Add activated carbon to the dark red/brown solution and stir for 10 minutes.

  • Remove the activated carbon by filtration.

  • Acidify the filtrate with concentrated hydrochloric acid (50 mL).

  • Collect the precipitated yellow solid by filtration and wash sequentially with water (2 x 80 mL) and diethyl ether (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C for 48 hours to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid.[2]

The following diagram illustrates the synthetic pathway.

Synthesis_Pathway reactant1 Mucobromic Acid reagents 1. Triethylamine, H2O 2. HCl reactant1->reagents reactant2 S-methylisothiourea sulfate reactant2->reagents product 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid reagents->product

Synthesis of the core compound.
General Protocol for Amide Coupling at the 4-Position

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Protocol for a Luminescence-Based Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized pyrimidine derivatives against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a known positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and its specific peptide or protein substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

    • Initiate the kinase reaction by dispensing the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.

  • Incubation: Gently mix the plate on a plate shaker and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram depicts a simplified signaling pathway and the experimental workflow for the kinase assay.

Kinase_Pathway_Workflow cluster_pathway Simplified Signaling Pathway cluster_workflow Experimental Workflow Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response P_Substrate->Response Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase A Compound Dilution B Add Kinase/ Substrate/ATP A->B C Incubate B->C D Add ADP-Glo™ Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Kinase inhibition and assay workflow.

Conclusion

This compound represents a highly valuable and versatile starting point for medicinal chemistry campaigns aimed at the discovery of novel enzyme inhibitors, particularly for the kinase family. The strategic placement of three distinct functional groups allows for the systematic and comprehensive exploration of the chemical space around the pyrimidine core. By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively conduct SAR studies to identify key structural determinants for target potency and selectivity, ultimately leading to the development of optimized lead compounds with therapeutic potential.

References

The Pivotal Role of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Agrochemical Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key heterocyclic organic compound, has emerged as a critical building block in the synthesis of a new generation of highly effective agrochemicals. Its unique molecular architecture, featuring a pyrimidine core functionalized with bromine, methylthio, and carboxylic acid groups, provides a versatile platform for the development of novel herbicides and fungicides. This technical guide delves into the synthesis, key reactions, and applications of this pivotal intermediate, offering detailed experimental protocols and quantitative data to support researchers and scientists in the agrochemical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReferences
CAS Number 50593-92-5[1]
Molecular Formula C₆H₅BrN₂O₂S[1]
Molecular Weight 249.09 g/mol [2]
Appearance White to light yellow or light orange crystalline powder[1]
Melting Point 177 °C[1]
Purity ≥ 97% (Assay by titration)[1]

Synthesis of the Core Intermediate

The efficient synthesis of this compound is a crucial first step in its utilization. Several synthetic routes have been developed, with the following protocol being a commonly cited method.

Experimental Protocol: Synthesis from Mucobromic Acid and S-methylisothiourea Sulfate

This method involves the condensation of mucobromic acid with S-methylisothiourea sulfate.

Materials:

  • Mucobromic acid

  • S-methylisothiourea sulfate

  • Triethylamine

  • Activated carbon (Darco G-60)

  • Concentrated hydrochloric acid

  • Water

  • Ether

Procedure:

  • Slowly add mucobromic acid (58.05 g, 0.225 mol) to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.

  • Cool the resulting suspension to 10 °C using an ice bath.

  • Add triethylamine (94.1 mL, 0.675 mol) dropwise over 4 hours.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Add activated carbon to the dark red/brown solution and stir for 10 minutes.

  • Remove the activated carbon by filtration.

  • Acidify the filtrate with concentrated hydrochloric acid (50 mL).

  • Collect the precipitated yellow solid by filtration.

  • Wash the precipitate sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid.

Yield: 33.13 g (59%)

Application in Herbicide Synthesis: 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic Acids

One of the most significant applications of this compound is in the synthesis of potent herbicides, such as the class of 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids. These compounds have demonstrated a broad spectrum of weed control.[3]

Synthetic Pathway Overview

The general synthetic strategy involves the modification of the pyrimidine ring of this compound, particularly at the 2 and 4 positions, to introduce the desired aryl and amino functionalities. The bromine atom at the 5-position is retained as a key feature of the final herbicidal molecule.

G A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B Esterification A->B (e.g., SOCl₂, MeOH) C Methyl 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylate B->C D Oxidation C->D (e.g., m-CPBA) E Methyl 5-Bromo-2-(methylsulfonyl)pyrimidine- 4-carboxylate D->E F Nucleophilic Substitution (Aryl Amine) E->F (e.g., R-Ar-NH₂) G Methyl 2-(Aryl)-6-amino-5-bromo- 4-pyrimidinecarboxylate F->G H Hydrolysis G->H (e.g., NaOH, H₂O) I 2-(Aryl)-6-amino-5-bromo- 4-pyrimidinecarboxylic acid (Herbicidal Product) H->I G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Optimization A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B Chemical Modification (e.g., Amidation, Esterification, Suzuki Coupling) A->B C Library of Pyrimidine Derivatives B->C D In vitro Antifungal Assays (e.g., against Fusarium, Botrytis) C->D E Lead Compound Identification D->E F Greenhouse & Field Trials E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->B Iterative Refinement

References

The Versatility of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and its analogues represent a particularly versatile class of compounds. The strategic placement of the bromo, methylthio, and carboxylic acid functionalities provides a rich platform for chemical modification, enabling the development of potent and selective modulators of various biological targets. This technical guide delves into the synthesis, biological activities, and therapeutic potential of derivatives and analogues of this important heterocyclic core, with a focus on their applications in oncology and regenerative medicine.

I. Synthesis of the Core Scaffold and its Derivatives

The foundational molecule, this compound, can be synthesized through several established routes. A common method involves the bromination of 2-(methylthio)pyrimidine-4-carboxylic acid using reagents like N-bromosuccinimide. Another approach starts from mucobromic acid and acetamidine hydrochloride, which undergo a condensation reaction to form the pyrimidine ring.[1][2]

The true synthetic utility of this scaffold lies in the differential reactivity of its functional groups. The carboxylic acid at the 4-position is readily converted to amides and esters, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). The bromine atom at the 5-position is amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile installation of aryl or heteroaryl groups. The methylthio group at the 2-position can also be displaced by nucleophiles, further expanding the accessible chemical space.

II. Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promise in a range of therapeutic areas, including as anticancer and anti-inflammatory agents, and as promoters of bone formation.[1][3] The pyrimidine core often acts as a bioisostere for the purine ring of ATP, making these compounds well-suited for targeting the ATP-binding sites of protein kinases.[4][5]

A. Anticancer Activity: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives, which can be considered analogues of the core topic, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. Several of these compounds exhibited potent activity, with compound 7f emerging as a particularly promising lead. This compound demonstrated significant inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1, inducing cell cycle arrest and apoptosis in leukemia cells.[6]

Quantitative Data on Anticancer Activity [6]

CompoundTargetIC50 (µM)Cell Line
7f PI3Kδ6.99 ± 0.36-
7f PI3Kγ4.01 ± 0.55-
7f AKT-13.36 ± 0.17-
4d K562> 7fK562
7f K562Most ActiveK562
4d MCF-7> 7fMCF-7
7f MCF-7Most ActiveMCF-7
B. Bone Anabolic Agents: Modulating the BMP2/SMAD1 Signaling Pathway

In the field of regenerative medicine, derivatives of 5-bromopyrimidine have been investigated as potential treatments for osteoporosis. A series of novel pyrimidine derivatives were designed and synthesized as bone anabolic agents. Among these, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a ) was identified as a highly efficacious compound.[7][8] This molecule was shown to promote osteogenesis by upregulating the expression of key osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway.[7][8]

Quantitative Data on Bone Anabolic Activity [7][8]

CompoundActivityConcentrationModel
18a Most Efficacious Anabolic Agent1 pMin vitro
18a Promoted Bone Formation Rate5 mg kg⁻¹in vivo Fracture Defect Model

III. Experimental Protocols

A. General Synthesis of 4-(4-Methoxyphenyl)-6-(substituted)-2-(methylthio)pyrimidine-5-carbonitriles (Anticancer Agents)[6]

A mixture of the appropriate starting materials is typically reacted in a suitable solvent, such as ethanol, often in the presence of a base like sodium hydroxide. The reaction mixture is heated to reflux for a specified period. After completion, the mixture is cooled, and the product is isolated by filtration and purified by crystallization.

Example Synthesis of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile: [6]

To a solution of the starting pyrimidine in ethanol, one equivalent of piperazine is added. The reaction mixture is refluxed for 8-12 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.

B. General Synthesis of N-(5-bromo-4,6-disubstituted-pyrimidin-2-yl)amides (Bone Anabolic Agents)[8]

The synthesis of these compounds generally involves a multi-step sequence. A key step is the reaction of a (E)-1,3-diarylprop-2-en-1-one with guanidinium hydrochloride in the presence of a base to form the 2-aminopyrimidine core. This intermediate is then brominated, followed by acylation of the 2-amino group to yield the final products.

Example Synthesis of 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (Intermediate 5f): [8]

A mixture of (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (1 mmol), guanidinium hydrochloride (1.5 mmol), and sodium hydroxide (5 mmol) in 10 mL of ethanol is refluxed for 20 hours. The resulting solid is filtered and crystallized from methanol to give the pure product.

C. In Vitro Kinase Inhibition Assay (PI3K/AKT)[6]

The inhibitory activity of the compounds against PI3K and AKT kinases is determined using in vitro kinase assay kits. The assay measures the amount of ADP produced, which is correlated with kinase activity. The compounds are incubated with the respective kinase, and the IC50 values are calculated from the dose-response curves.

D. Cell Viability Assay (MTT)[6]

The cytotoxicity of the compounds against cancer cell lines (e.g., K562, MCF-7) is assessed using the MTT assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. The cell viability is determined by measuring the absorbance of the formazan product, and IC50 values are calculated.

E. In Vitro Osteogenesis Assay[7][8]

The osteogenic potential of the compounds is evaluated using primary osteoblast cells. The cells are treated with the compounds, and the expression of osteogenic markers such as alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), and type 1 collagen is measured by quantitative real-time PCR.

IV. Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways modulated by derivatives of this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine Derivative (7f) Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT signaling pathway and points of inhibition by pyrimidine derivatives.

BMP2_SMAD1_Pathway BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR SMAD1 SMAD1/5/9 BMPR->SMAD1 Phosphorylation SMAD_complex SMAD Complex SMAD1->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus RUNX2 RUNX2 Gene Expression Nucleus->RUNX2 Osteogenesis Osteogenesis RUNX2->Osteogenesis Activator Pyrimidine Derivative (18a) Activator->BMPR Activates

Caption: The BMP2/SMAD1 signaling pathway activated by pyrimidine derivatives to promote osteogenesis.

V. Conclusion

This compound and its analogues are a highly valuable class of heterocyclic compounds with significant potential in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of key biological pathways. The successful development of derivatives targeting the PI3K/AKT pathway for cancer therapy and the BMP2/SMAD1 pathway for bone regeneration highlights the broad therapeutic applicability of this versatile scaffold. Further exploration of the chemical space around this core is warranted to unlock its full potential in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid with various boronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 5-aryl-2-(methylthio)pyrimidine-4-carboxylic acids, which are valuable scaffolds in the development of novel therapeutic agents.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and typically proceeding with good to excellent yields. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the bromo-substituent towards palladium-catalyzed cross-coupling reactions.

General Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Suzuki_Coupling cluster_conditions Pd Catalyst, Base Solvent, Heat pyrimidine This compound plus1 + boronic_acid Ar-B(OH)₂ coupled_product 5-Aryl-2-(methylthio)pyrimidine-4-carboxylic acid side_product + M-Br + B(OH)₃ conditions conditions start_point->conditions_proxy

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-Br(Ln) oxidative_addition->pd_complex R-Br transmetalation Transmetalation pd_complex->transmetalation coupled_complex R-Pd(II)-Ar(Ln) transmetalation->coupled_complex Ar-B(OH)₂ Base reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides two detailed protocols for the Suzuki coupling of this compound. Protocol A describes a conventional heating method, while Protocol B outlines a microwave-assisted procedure, which can significantly reduce reaction times.

Protocol A: Conventional Heating
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a phosphine ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl-2-(methylthio)pyrimidine-4-carboxylic acid.

Protocol B: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Solvent Addition: Add the appropriate degassed solvent.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 100-140 °C) for the designated time (typically 15-60 minutes).

  • Work-up and Purification: Follow steps 7 and 8 from Protocol A.

Data Presentation: Reaction Conditions

The following table summarizes various reported conditions for Suzuki-Miyaura coupling reactions of structurally similar bromo-pyrimidines, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields. These conditions can serve as a starting point for optimizing the coupling of this compound.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O801285
2-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME80278

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up: - Dilute with organic solvent - Wash with H₂O and brine - Dry and concentrate monitor->workup Reaction Complete purify Purification: - Column Chromatography or - Recrystallization workup->purify characterize Characterization: - NMR - MS - HPLC purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki coupling and product isolation.

Application Notes and Protocols for Amide Bond Formation with 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the successful amide bond formation using 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for therapeutic applications.[1][2][3]

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a bromine substituent, and a methylthio group.[1] This unique combination of functional groups makes it a valuable synthon in medicinal chemistry. The carboxylic acid moiety allows for the straightforward formation of amide bonds, enabling the coupling with a diverse range of primary and secondary amines to generate libraries of novel compounds for structure-activity relationship (SAR) studies.[1]

The resulting pyrimidine-based amides have shown significant potential as inhibitors of various kinases, including Aurora kinases and p21-activated kinases (PAKs), which are implicated in cancer cell proliferation and survival.

General Reaction Scheme

The fundamental reaction involves the coupling of this compound with an amine (R-NH₂) in the presence of a suitable coupling reagent and a base to yield the corresponding amide.

G cluster_reagents Reagents CarboxylicAcid This compound AmideProduct N-substituted-5-bromo-2-(methylthio)pyrimidine-4-carboxamide CarboxylicAcid->AmideProduct Amine Primary or Secondary Amine (R-NH₂/R₂NH) Amine->AmideProduct CouplingReagent Coupling Reagent (e.g., HATU, EDCI/HOBt) CouplingReagent->AmideProduct Base Base (e.g., DIPEA, Et₃N) Base->AmideProduct Solvent Solvent (e.g., DMF, DCM) Solvent->AmideProduct

Caption: General workflow for amide bond formation.

Experimental Protocols

The choice of coupling reagent is critical for achieving high yields and purity. Below are detailed protocols for two of the most common and effective methods for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which is known for its high efficiency and low rate of racemization.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDCI/HOBt-Mediated Amide Coupling

This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate that readily reacts with the amine.

Materials:

  • This compound

  • Amine of choice

  • EDCI hydrochloride

  • HOBt hydrate

  • Triethylamine (Et₃N) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) and the base (e.g., Et₃N, 2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If using DCM, dilute the reaction mixture with DCM. If using DMF, dilute with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the amide bond formation with this compound. Please note that optimal conditions may vary depending on the specific amine used.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATUDIPEADMFRoom Temp2-1670-95
EDCI/HOBtEt₃N/DIPEADCM/DMF0 to Room Temp12-2460-85
BOPDIPEADMFRoom Temp4-1865-90
PyBOPDIPEADMFRoom Temp3-1670-92

Applications in Drug Discovery: Kinase Inhibition

Amide derivatives of this compound are prominent in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. Two important kinase families targeted by these derivatives are Aurora kinases and p21-activated kinases (PAKs).

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, leading to genomic instability. Inhibitors based on the 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide scaffold can block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_nucleus Nucleus cluster_mitosis Mitosis GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc ERK->Myc AuroraA Aurora A Kinase Myc->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Segregation Chromosome Segregation AuroraA->Segregation Inhibitor 5-Bromo-2-(methylthio) pyrimidine-4-carboxamide Derivative Inhibitor->AuroraA Inhibition

Caption: Simplified Aurora Kinase A signaling pathway and the point of inhibition.

p21-activated Kinase (PAK) Signaling Pathway

PAKs are key regulators of cell motility, survival, and proliferation. They are downstream effectors of the Rho GTPases, Rac1 and Cdc42. Dysregulation of PAK signaling is implicated in cancer metastasis and progression. Inhibitors derived from this compound can disrupt these pathways.

PAK_Signaling_Pathway cluster_downstream Downstream Effects Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptors Receptors Extracellular_Signals->Receptors Rac_Cdc42 Rac/Cdc42 Receptors->Rac_Cdc42 PAK p21-activated Kinase (PAK) Rac_Cdc42->PAK Cytoskeleton Cytoskeletal Reorganization PAK->Cytoskeleton Migration Cell Migration PAK->Migration Survival Cell Survival PAK->Survival Proliferation Cell Proliferation PAK->Proliferation Inhibitor 5-Bromo-2-(methylthio) pyrimidine-4-carboxamide Derivative Inhibitor->PAK Inhibition

Caption: Overview of the p21-activated kinase (PAK) signaling pathway and the point of inhibition.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive coupling reagentUse fresh, high-quality coupling reagents.
Sterically hindered amineUse a more powerful coupling reagent like HATU. Increase reaction temperature and/or time.
Incomplete reactionMonitor the reaction closely by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Formation of multiple byproducts Side reactions with the coupling reagentEnsure the dropwise addition of the coupling reagent at a low temperature (if applicable).
Epimerization (for chiral amines)Use HOBt or a similar additive to suppress racemization.
Difficulty in product purification Byproducts from the coupling reagentFollow the workup procedure carefully to remove water-soluble byproducts.
Similar polarity of product and starting materialsOptimize the mobile phase for column chromatography to achieve better separation.

References

Application Notes and Protocols for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the reaction conditions for the synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document includes a summary of its chemical properties, detailed experimental protocols, and a visualization of its role in synthetic chemistry.

Chemical Properties and Data

This compound is a heterocyclic organic compound with the molecular formula C₆H₅BrN₂O₂S and a molecular weight of approximately 249.09 g/mol .[2] It typically appears as a white to light yellow or light orange crystalline powder.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₂S[1][2][3]
Molecular Weight249.09 g/mol [2][3]
Melting Point158-162 °C (with decomposition)[3][4][5]
AppearanceWhite to light yellow to light orange powder/crystal[1][2]
pKa (Predicted)1.31 ± 0.10[2]
Storage Temperature2 - 8 °C[1]

Synthetic Protocols

The synthesis of this compound can be achieved through various methods, including the bromination of 2-(methylthio)pyrimidine-4-carboxylic acid or condensation reactions.[2] A common and well-documented procedure involves the reaction of mucobromic acid with S-methylisothiourea sulfate.[4]

Protocol 1: Synthesis from Mucobromic Acid and S-methylisothiourea Sulfate

This protocol is adapted from a procedure described by ChemicalBook.[4]

Materials:

  • Mucobromic acid

  • S-methylisothiourea sulfate

  • Triethylamine

  • Concentrated hydrochloric acid

  • Activated carbon (e.g., Darco G-60)

  • Deionized water

  • Ether

Equipment:

  • Reaction vessel with stirring capability

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve S-methylisothiourea sulfate (0.225 mol) in 500 mL of deionized water with stirring at room temperature.

  • Addition of Mucobromic Acid: Slowly add mucobromic acid (0.225 mol) to the stirring solution.

  • Cooling and Base Addition: Cool the reaction suspension to 10 °C using an ice bath. Add triethylamine (0.675 mol) dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. The solution will turn a dark red/brown color.

  • Decolorization: Add activated carbon to the solution and stir for 10 minutes.

  • Filtration: Remove the activated carbon by filtration.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid (50 mL). A yellow precipitate will form.

  • Isolation and Washing: Collect the precipitate by filtration and wash it sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C for 48 hours to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid.

Table 2: Reaction Parameters for Protocol 1

ParameterValue
ReactantsMucobromic acid, S-methylisothiourea sulfate
BaseTriethylamine
SolventWater
Temperature10 °C (addition), Room Temperature (reaction)
Reaction Time24 hours
Yield59%

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its pyrimidine core is a common scaffold in numerous approved drugs, including antiviral and anticancer agents.[1][2] The presence of the bromine atom at the 5-position and the methylthio group at the 2-position provides reactive handles for further chemical modifications, making it valuable for structure-activity relationship (SAR) studies.[2] This allows medicinal chemists to systematically alter the molecular structure to optimize therapeutic effects.[2] It is a key intermediate in the synthesis of pharmaceuticals such as kinase inhibitors.[6]

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery context.

G General Workflow in Drug Discovery A Starting Materials (e.g., Mucobromic Acid) B Synthesis of 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid A->B Condensation C Chemical Modification (e.g., Suzuki Coupling, Amide Formation) B->C Intermediate D Library of Derivatives C->D Diversification E Biological Screening (e.g., Kinase Assays) D->E Testing F SAR Studies & Lead Optimization E->F Data Analysis F->C Iterative Design

Caption: Drug discovery workflow utilizing the title compound.

This workflow highlights the central role of this compound as a key intermediate. Starting from basic precursors, it is synthesized and then chemically modified to generate a library of diverse compounds. These derivatives are then subjected to biological screening to identify potential drug candidates, and the resulting data informs further rounds of synthesis and optimization in a cycle of structure-activity relationship studies.

References

Application Notes and Protocols for the Esterification of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocols outlined below describe two effective methods: the Steglich esterification for mild reaction conditions and the acid chloride method for a more classical approach.

Introduction

This compound is a versatile building block in medicinal chemistry and drug development.[1] Its pyrimidine core is a common scaffold in many biologically active molecules. The presence of a bromine atom and a methylthio group allows for diverse chemical modifications, making it a valuable starting material for creating analogues with varied therapeutic properties.[2] Esterification of the carboxylic acid group is a common strategy to modify the compound's solubility, cell permeability, and pharmacokinetic profile.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅BrN₂O₂S
Molecular Weight 249.09 g/mol
Appearance White to light yellow or light orange crystalline powder
Melting Point 158-162 °C (with decomposition)[3][4]
CAS Number 50593-92-5

Experimental Protocols

Two primary methods for the esterification of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired purity, and the sensitivity of the starting materials and products.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild method suitable for substrates that may be sensitive to harsh acidic or basic conditions.[5] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

Experimental Workflow: Steglich Esterification

Steglich_Esterification start Start reactants Dissolve this compound, alcohol, and DMAP in an anhydrous aprotic solvent (e.g., DCM). start->reactants cool Cool the reaction mixture to 0 °C. reactants->cool add_dcc Add DCC solution dropwise. cool->add_dcc react Stir at room temperature for 2-12 hours. add_dcc->react filter_dcu Filter to remove the precipitated dicyclohexylurea (DCU). react->filter_dcu workup Wash the filtrate with dilute acid and brine. Dry the organic layer. filter_dcu->workup purify Purify the crude ester by column chromatography. workup->purify end End purify->end

Caption: Workflow for the Steglich esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU.

  • Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data (Expected):

While specific yields for the esterification of this compound via the Steglich method are not widely reported, this mild technique generally provides good to excellent yields for a variety of substrates.

EsterAlcoholExpected Yield RangePurity
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylateMethanol70-90%>95% (after chromatography)
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylateEthanol70-90%>95% (after chromatography)
Protocol 2: Acid Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. This is a robust and often high-yielding method, particularly suitable for less sensitive substrates. A similar procedure has been successfully applied to the synthesis of esters of 2-methylthio-5-chloropyrimidine-4-carboxylic acid.[5]

Experimental Workflow: Acid Chloride Method

Acid_Chloride_Method start Start acid_chloride React this compound with thionyl chloride (SOCl₂) to form the acid chloride. start->acid_chloride remove_socl2 Remove excess SOCl₂ under reduced pressure. acid_chloride->remove_socl2 dissolve Dissolve the crude acid chloride in an anhydrous solvent (e.g., benzene or toluene). remove_socl2->dissolve add_alcohol Add the desired alcohol and a base (e.g., triethylamine). dissolve->add_alcohol react Stir at room temperature or heat to reflux. add_alcohol->react workup Wash the reaction mixture with water and brine. Dry the organic layer. react->workup purify Purify the crude ester by column chromatography or recrystallization. workup->purify end End purify->end

Caption: Workflow for the esterification via the acid chloride method.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., toluene, benzene, or DCM)

  • Triethylamine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography or solvent for recrystallization

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add this compound (1.0 eq) and thionyl chloride (2-5 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Gently heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction should be performed in a well-ventilated fume hood.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, anhydrous toluene or benzene can be added and co-evaporated a few times.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent such as toluene or DCM.

  • In a separate flask, prepare a solution of the desired alcohol (1.5-2.0 eq) in the same anhydrous solvent. If desired, a non-nucleophilic base such as triethylamine (1.5 eq) can be added to the alcohol solution to neutralize the HCl generated during the reaction.

  • Slowly add the alcohol solution to the acid chloride solution at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data (Expected):

The acid chloride method is generally a high-yielding process. Based on similar transformations, the following outcomes can be anticipated.

EsterAlcoholExpected Yield RangePurity
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylateMethanol80-95%>97% (after purification)
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylateEthanol80-95%>97% (after purification)

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride, which is corrosive and releases toxic gases.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DCC is a known sensitizer; avoid skin contact.

  • Exercise caution when quenching reactions, especially when using reactive reagents like thionyl chloride.

Conclusion

The esterification of this compound can be effectively achieved using either the mild Steglich conditions or the robust acid chloride method. The choice of protocol will depend on the specific requirements of the synthesis, including substrate compatibility and desired scale. Both methods offer pathways to high-purity esters that are valuable intermediates for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a common motif in a wide range of biologically active compounds. The presence of a bromine atom at the 5-position and a methylthio group at the 2-position provides two reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound.

The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, which facilitates nucleophilic attack. The bromine atom at the C5 position is susceptible to displacement by various nucleophiles, either through direct nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions. The methylthio group at the C2 position can also be displaced by strong nucleophiles under certain conditions, offering a secondary site for modification.

General Reaction Pathways

The primary nucleophilic substitution reactions of this compound involve the displacement of the bromide at the C5 position. This can be achieved with a variety of nucleophiles, including amines, thiols, and alcohols. Palladium- and copper-catalyzed cross-coupling reactions are often the methods of choice for these transformations, offering high efficiency and broad substrate scope.

cluster_amines Amines (R₂NH) cluster_thiols Thiols (RSH) cluster_alcohols Alcohols (ROH) reactant This compound catalyst_amine Pd Catalyst (e.g., Buchwald-Hartwig) reactant->catalyst_amine catalyst_thiol Cu or Pd Catalyst reactant->catalyst_thiol catalyst_alcohol Cu or Pd Catalyst / Strong Base reactant->catalyst_alcohol product_amine 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid derivatives catalyst_amine->product_amine product_thiol 5-Thio-2-(methylthio)pyrimidine-4-carboxylic acid derivatives catalyst_thiol->product_thiol product_alcohol 5-Alkoxy-2-(methylthio)pyrimidine-4-carboxylic acid derivatives catalyst_alcohol->product_alcohol

Caption: General nucleophilic substitution pathways of this compound.

Data Presentation

The following table summarizes representative reaction conditions for nucleophilic substitution reactions on 5-bromopyrimidine systems. Note that specific conditions for this compound may require optimization.

NucleophileCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary/Secondary AminesPd₂(dba)₃ / XPhosNaOtBuToluene80-11012-2460-95
AnilinesPd(OAc)₂ / BINAPCs₂CO₃Dioxane100-12018-2455-90
Alkyl/Aryl ThiolsCuIK₂CO₃ or Cs₂CO₃DMF or DMSO100-14012-2450-85
Alcohols/PhenolsCuI / 1,10-phenanthrolineCs₂CO₃Dioxane or Toluene100-13024-4840-75

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol describes a general procedure for the palladium-catalyzed coupling of amines with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous dioxane (for anilines)

  • Cesium carbonate (Cs₂CO₃) (for anilines)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (alternative for anilines)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene (or dioxane for anilines) via syringe.

  • Add the amine (1.2 equiv.) and NaOtBu (1.5 equiv.) (or Cs₂CO₃ (2.0 equiv.) for anilines) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

start Start prepare_flask Prepare Schlenk flask under inert atmosphere start->prepare_flask add_reagents Add this compound, Pd₂(dba)₃, and XPhos prepare_flask->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent add_amine_base Add amine and base add_solvent->add_amine_base heat Heat reaction mixture add_amine_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Workup: Cool, dilute, filter, wash monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Thiolation

This protocol provides a general method for the copper-catalyzed coupling of thiols with this compound.

Materials:

  • This compound

  • Thiol (alkyl or aryl)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the thiol (1.5 equiv.) in anhydrous DMF.

  • Add CuI (0.1 equiv.) and K₂CO₃ (2.0 equiv.).

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

start Start dissolve_reagents Dissolve this compound and thiol in anhydrous DMF start->dissolve_reagents add_catalyst_base Add CuI and K₂CO₃ dissolve_reagents->add_catalyst_base heat Heat reaction mixture under N₂ add_catalyst_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Workup: Cool, pour into water, extract monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for copper-catalyzed thiolation.

Protocol 3: Nucleophilic Substitution with Alkoxides/Phenoxides

This protocol outlines a general procedure for the synthesis of 5-alkoxy/aryloxy-2-(methylthio)pyrimidine-4-carboxylic acid derivatives.

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Dioxane or Toluene

  • Copper(I) iodide (CuI) (optional, for less reactive alcohols/phenols)

  • 1,10-Phenanthroline (optional)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the alcohol or phenol (1.5 equiv.) in anhydrous dioxane, carefully add NaH (1.5 equiv.) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.0 equiv.) and CuI (0.1 equiv., optional) and 1,10-phenanthroline (0.2 equiv., optional).

  • Heat the reaction mixture to 110-130 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.

  • Strong bases like sodium tert-butoxide and sodium hydride are corrosive and react violently with water. Handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable synthetic intermediate that allows for the introduction of a wide range of functional groups through nucleophilic substitution reactions. The protocols provided herein serve as a guide for the synthesis of diverse libraries of pyrimidine derivatives for drug discovery and development. Optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields.

Application Notes and Protocols: Synthesis of Antiviral Compounds Using 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic building block with significant potential in the development of novel therapeutic agents.[1][2] Its unique substitution pattern, featuring a reactive bromine atom, a methylthio group, and a carboxylic acid moiety, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules, particularly in the realm of antiviral drug discovery. The pyrimidine scaffold is a well-established pharmacophore in numerous approved antiviral drugs, and derivatives of this core structure continue to be a major focus of research for combating viral infections. This document provides detailed application notes and protocols for the synthesis of antiviral compounds utilizing this compound and its close structural analogs.

Rationale for Use in Antiviral Synthesis

The strategic placement of functional groups on the this compound core allows for a variety of chemical modifications to explore structure-activity relationships (SAR). The bromine atom at the 5-position is amenable to various cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents. The carboxylic acid at the 4-position can be readily converted to amides, esters, or other functional groups, facilitating the modulation of physicochemical properties and interactions with biological targets. The 2-methylthio group can also be displaced or oxidized to further expand the chemical diversity of the synthesized library.

General Synthetic Approach

While direct synthesis examples from this compound are not extensively detailed in publicly available literature, a closely related and highly relevant synthetic pathway involves the use of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile. This precursor shares the key pyrimidine core and the 2-methylthio group, and its derivatization into potent antiviral compounds, specifically against human coronavirus 229E (HCoV-229E), has been reported.[3] The following sections will detail the synthesis and antiviral evaluation of pyrimido[4,5-d]pyrimidines, a class of compounds accessible from such pyrimidine precursors.

Data Presentation

The following table summarizes the antiviral activity of synthesized pyrimido[4,5-d]pyrimidine derivatives against HCoV-229E.

Compound IDR1 SubstituentR2 SubstituentEC50 (µM) for HCoV-229E
7a Cyclopropyl(R)-indane-1-yl0.42
7b Cyclopropyl(S)-indane-1-yl0.38
7f Phenyl(R)-indane-1-yl0.79
7d Cyclopropyl4-fluorophenyl> 100
7h Phenyl4-fluorophenyl> 100

EC50: Half-maximal effective concentration.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines

This protocol is adapted from the synthesis of related pyrimido[4,5-d]pyrimidines and illustrates the key chemical transformations.

Step 1: Preparation of 4-Amino-2-(substituted)-pyrimidine-5-carbonitrile

  • To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent such as dry THF, add the desired amine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding 4-amino-2-(substituted)-pyrimidine-5-carbonitrile.[3]

Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core

  • A mixture of the 4-amino-2-(substituted)-pyrimidine-5-carbonitrile (1 equivalent) and formamidine acetate (5 equivalents) is heated at 150 °C for 2 hours.

  • After cooling to room temperature, the residue is treated with water and the resulting solid is collected by filtration.

  • The solid is washed with water and diethyl ether to afford the desired 7-substituted pyrimido[4,5-d]pyrimidin-4-amine.

Step 3: Introduction of the Second Substituent

  • To a suspension of the 7-substituted pyrimido[4,5-d]pyrimidin-4-amine (1 equivalent) in a suitable solvent like 1,4-dioxane, add the appropriate amine (1.2 equivalents) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs2CO3).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16 hours).

  • After cooling, the reaction mixture is filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield the final 4,7-disubstituted pyrimido[4,5-d]pyrimidine.

Protocol 2: Antiviral Activity Assay (HCoV-229E)

Cell and Virus Culture

  • Human lung fibroblast (HEL) cells are used as the host cells for HCoV-229E.

  • Cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 0.1% gentamicin.

  • The HCoV-229E virus stock is propagated in HEL cells.

Antiviral Assay Procedure

  • Seed HEL cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the growth medium from the cells and infect them with HCoV-229E at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted test compounds.

  • Incubate the plates at 33 °C for 48-72 hours until the cytopathic effect (CPE) is observed in the untreated virus-infected control wells.

  • Assess cell viability using the MTS assay.

  • Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE, using a dose-response curve.[3]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Amine Displacement cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Palladium Cross-Coupling A 4-Amino-2-(methylthio)pyrimidine- 5-carbonitrile C 4-Amino-2-(R1)-pyrimidine- 5-carbonitrile A->C THF, rt B Primary Amine (R1-NH2) B->C E 7-(R1)-Pyrimido[4,5-d]pyrimidin- 4-amine C->E 150 °C D Formamidine Acetate D->E H Final Product: 4-(R2)-7-(R1)-Pyrimido[4,5-d]pyrimidine E->H 1,4-Dioxane, 100 °C F Secondary Amine (R2-NH2) F->H G Pd Catalyst, Ligand, Base G->H

Caption: General synthetic workflow for 4,7-disubstituted pyrimido[4,5-d]pyrimidines.

Proposed Mechanism of Action

While the exact mechanism for these specific compounds is under investigation, many pyrimidine-based antiviral agents act by inhibiting viral nucleic acid synthesis.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by Pyrimidine Analog A Virus Entry B Viral RNA/DNA Replication A->B C Viral Protein Synthesis B->C D Virion Assembly and Release C->D E Pyrimidine Analog (e.g., Pyrimido[4,5-d]pyrimidine) F Inhibition of Viral Polymerase E->F F->B Blocks

Caption: Proposed mechanism of action for pyrimidine-based antiviral agents.

Conclusion

This compound and its analogs are valuable starting materials for the synthesis of novel antiviral compounds. The presented protocols for the synthesis of pyrimido[4,5-d]pyrimidines and their evaluation against human coronavirus provide a solid foundation for researchers to develop new and effective antiviral therapies. The modular nature of the synthesis allows for the creation of diverse chemical libraries, which can be screened against a wide range of viruses to identify promising lead candidates for further drug development.

References

Application Notes and Protocols for the Synthesis of Salt-Inducible Kinase (SIK) Inhibitors using 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of a wide array of kinase inhibitors. Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of kinases. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a key starting material for the synthesis of highly substituted pyrimidine derivatives. The bromine atom at the C5 position and the carboxylic acid at the C4 position offer versatile handles for functionalization through various organic reactions, including amide bond formation and palladium-catalyzed cross-coupling reactions.

These application notes provide a detailed protocol for the synthesis of a potent Salt-Inducible Kinase (SIK) inhibitor, drawing a representative synthetic route analogous to the preparation of advanced pyrimidine-5-carboxamide derivatives. SIKs are a family of serine/threonine kinases that have emerged as critical regulators of inflammatory responses, making them attractive therapeutic targets for autoimmune diseases and other inflammatory conditions.[1][2] Inhibition of SIKs can modulate cytokine production, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[1][3]

Signaling Pathway

Salt-Inducible Kinases (SIKs) are key components of a signaling pathway that controls the inflammatory response in immune cells, such as macrophages. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), downstream signaling cascades are activated. SIKs, in turn, phosphorylate and regulate the activity of transcription coactivators, such as CRTC3 (CREB-regulated transcription coactivator 3), and Class IIa histone deacetylases (HDACs).[4][5] The phosphorylation of these substrates by SIKs ultimately influences the expression of various cytokines. Inhibition of SIKs leads to an anti-inflammatory phenotype characterized by the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and the enhancement of the anti-inflammatory cytokine IL-10.[2][3]

SIK_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 SIKs SIKs TLR4->SIKs activates CRTC3 CRTC3 (Active) SIKs->CRTC3 phosphorylates HDACs HDACs SIKs->HDACs regulates CRTC3_P p-CRTC3 (Inactive) CRTC3_P->CRTC3 dephosphorylates CRTC3->CRTC3_P CREB CREB CRTC3->CREB IL10 IL-10 Gene (Anti-inflammatory) CREB->IL10 induces Pro_inflammatory Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) SIK_Inhibitor SIK Inhibitor (e.g., Pyrimidine-4-carboxamide) SIK_Inhibitor->SIKs inhibits NFkB NF-κB Pathway HDACs->NFkB NFkB->Pro_inflammatory induces

Caption: SIK Signaling Pathway in Macrophages.

Experimental Protocols

The synthesis of SIK inhibitors from this compound involves a two-step process: (1) amidation of the carboxylic acid and (2) a Suzuki cross-coupling reaction to introduce a substituent at the 5-position.

Step 1: Amide Formation

This protocol outlines the general procedure for the coupling of this compound with a desired amine to form the corresponding carboxamide.

Materials:

  • This compound

  • Amine of choice (e.g., ammonium chloride for the primary amide)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HBTU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide.

Step 2: Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of the 5-bromopyrimidine intermediate with an aryl or heteroaryl boronic acid.

Materials:

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide (from Step 1)

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide (1.0 eq), the boronic acid/ester (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the final kinase inhibitor.

Workflow Visualization

Synthesis_Workflow Start This compound Amidation Step 1: Amidation (HBTU, DIPEA, Amine, DMF) Start->Amidation Purification1 Workup & Purification Amidation->Purification1 Intermediate 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide Suzuki Step 2: Suzuki Coupling (Boronic Acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O) Intermediate->Suzuki Purification2 Workup & Purification Suzuki->Purification2 Final_Product Final Kinase Inhibitor (2-(Methylthio)-5-aryl/heteroaryl-pyrimidine-4-carboxamide) Purification1->Intermediate Purification2->Final_Product

Caption: General Synthetic Workflow.

Data Presentation

The following table presents representative biological data for a series of pyrimidine-5-carboxamide SIK inhibitors, demonstrating their potency and selectivity.[6][7]

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)IL-10 Production (% of Control)IL-12 Production (% of Control)
HG-9-91-01 112912--
Compound 8h 1535>1000~250%~40%
Analog A 2560>2000~200%~50%
Analog B 818500~280%~35%

Data is representative and compiled from literature sources for illustrative purposes.[6][7]

Conclusion

This compound serves as a valuable and versatile starting material for the efficient synthesis of potent kinase inhibitors, particularly targeting the Salt-Inducible Kinase family. The synthetic route, involving a robust amidation followed by a palladium-catalyzed Suzuki coupling, allows for the generation of a diverse library of compounds for structure-activity relationship studies. The resulting pyrimidine-carboxamide derivatives have demonstrated significant potential in modulating inflammatory responses, highlighting their promise for the development of novel therapeutics for a range of diseases.

References

Application Notes: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic building block crucial in the development of novel anticancer therapeutics.[1][2] Its unique structural features, including a pyrimidine core, a bromine atom, a methylthio group, and a carboxylic acid moiety, provide multiple reactive sites for chemical modification. This allows for the synthesis of diverse molecular architectures, particularly those targeting key signaling pathways implicated in cancer progression. The pyrimidine scaffold itself is a privileged structure in medicinal chemistry, known for its presence in numerous anticancer drugs.[3][4][5][6] The functional groups on this specific carboxylic acid derivative enable a variety of chemical reactions, making it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies aimed at discovering potent and selective anticancer agents.[2]

Application in the Synthesis of Kinase Inhibitors

The general strategy involves the sequential modification of the pyrimidine ring to introduce functionalities that interact with specific amino acid residues in the target kinase's active site. The bromine atom at the 5-position is particularly useful for introducing aryl or heteroaryl groups via cross-coupling reactions, while the carboxylic acid at the 4-position can be converted to amides to explore interactions with the ribose-binding pocket or solvent-exposed regions of the kinase.

Experimental Protocols

While a direct, end-to-end synthesis of a specific anticancer agent from this compound with comprehensive biological data is not detailed in the provided search results, a general synthetic workflow can be outlined based on established pyrimidine chemistry. The following protocols describe the fundamental transformations that can be applied to this starting material.

General Synthetic Workflow for Pyrimidine-Based Anticancer Agents

The synthesis of potential anticancer agents from this compound typically involves a multi-step process. The carboxylic acid is often first converted to an amide, followed by modification of the bromine and methylthio groups to build molecular complexity and tune biological activity.

G A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B Amide Formation (e.g., HATU, DIPEA, Amine) A->B Step 1 C 5-Bromo-2-(methylthio)pyrimidine- 4-carboxamide Derivative B->C D Suzuki or Stille Coupling (Pd catalyst, Base, Boronic acid/ester or Stannane) C->D Step 2a F Oxidation of Methylthio Group (e.g., m-CPBA) C->F Step 2b E Aryl/Heteroaryl Substituted Pyrimidine-4-carboxamide D->E H Biological Evaluation (e.g., Kinase Assays, Cell Viability Assays) E->H G Sulfoxide/Sulfone Derivative F->G G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibition

References

Application Notes and Protocols for the Purification of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its pyrimidine core is a common scaffold in numerous therapeutic agents. The presence of a bromine atom and a methylthio group provides reactive handles for further synthetic modifications, making it a key intermediate in the synthesis of complex molecules, including potential antiviral and anticancer agents.

Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound, incorporating acid-base extraction, column chromatography, and recrystallization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅BrN₂O₂S[1]
Molecular Weight 249.09 g/mol [3]
Appearance White to light yellow to light orange powder/crystalSigma-Aldrich
Melting Point 158-162 °C (with decomposition)[3]
pKa (predicted) 1.31 ± 0.10 (strong carboxylic acid)Smolecule
Purity (commercial) ≥ 97% (by titration)[3]

Purification Workflow Overview

The overall workflow for the purification of this compound is depicted in the following diagram. This multi-step approach is designed to remove a broad range of potential impurities.

PurificationWorkflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Remove basic and neutral impurities Column Column Chromatography ABE->Column Separate from polar impurities and isomers Recrystal Recrystallization Column->Recrystal Final polishing for high purity Pure Pure Product (>99%) Recrystal->Pure

Caption: Purification workflow for this compound.

Experimental Protocols

Acid-Base Extraction

This initial step is highly effective for separating the acidic target compound from any neutral or basic impurities. The strong acidic nature of the carboxylic acid (predicted pKa ≈ 1.31) allows for its selective extraction into a basic aqueous phase.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4][5] Stopper the funnel and shake vigorously, venting frequently to release the pressure generated from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To ensure complete transfer, the organic layer can be extracted a second time with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Washing the Organic Layer: The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to isolate these impurities if desired.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2.[4] The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid under vacuum to a constant weight.

Column Chromatography

For the removal of polar, non-ionic impurities and closely related structural isomers, flash column chromatography is recommended.

Methodology:

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: A solvent system of dichloromethane and methanol is suitable for eluting this polar compound.[6]

    • Start with a low polarity mixture (e.g., 100:1 dichloromethane:methanol) and gradually increase the polarity.

    • For acidic compounds that may streak on silica, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the partially purified product from the acid-base extraction in a minimal amount of the eluent or a slightly more polar solvent (e.g., a small amount of methanol in dichloromethane).

    • Alternatively, for compounds with limited solubility, "dry loading" is recommended: adsorb the compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the percentage of methanol in the eluent (gradient elution) to elute the target compound. A typical gradient might be from 1% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • For TLC analysis, use a similar solvent system as the column eluent. The desired compound should have an Rf value of approximately 0.2-0.4 for optimal separation.[6]

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Recrystallization

Recrystallization is the final step to obtain a highly crystalline and pure product. The choice of solvent is critical.

Methodology:

  • Solvent Selection: Based on general principles for pyrimidine derivatives, suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.[6] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the purified product from column chromatography until it is fully dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 2: Summary of Purification Techniques and Expected Outcomes

Purification StepPrinciple of SeparationImpurities RemovedExpected Purity
Acid-Base Extraction Differential solubility of the acidic compound and its salt in organic and aqueous phases.Basic and neutral impurities (e.g., unreacted starting materials, non-acidic byproducts).>95%
Column Chromatography Differential adsorption of compounds onto a solid stationary phase based on polarity.Polar, non-ionic impurities; closely related structural isomers.>98%
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Residual impurities from previous steps; enhances crystallinity.>99%

Mandatory Visualizations

Experimental Workflow Diagram

ExperimentalWorkflow cluster_ABE Acid-Base Extraction cluster_Chroma Column Chromatography cluster_Recrystal Recrystallization dissolve Dissolve Crude in Organic Solvent add_base Extract with aq. NaHCO3 dissolve->add_base separate_layers Separate Layers add_base->separate_layers acidify Acidify Aqueous Layer with HCl separate_layers->acidify Aqueous Layer filter_dry Filter and Dry Precipitate acidify->filter_dry load_column Load Sample onto Silica Column filter_dry->load_column elute Elute with DCM/MeOH Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure dissolve_hot Dissolve in Hot Solvent combine_pure->dissolve_hot cool_slowly Cool to Crystallize dissolve_hot->cool_slowly filter_wash Filter and Wash with Cold Solvent cool_slowly->filter_wash dry_final Dry Final Product filter_wash->dry_final

Caption: Detailed experimental workflow for the purification of the target compound.

References

Analytical methods for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the development of novel therapeutic agents, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antiviral and anticancer drugs.[1] Its precise chemical characterization is paramount to ensure the quality, purity, and consistency of final products in drug discovery and development pipelines. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for determining the purity of this compound. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] This protocol establishes an efficient isocratic HPLC method for routine purity analysis and quality control.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of this compound in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). An isocratic elution with a suitable ratio (e.g., 60:40 A:B) is recommended for initial screening.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Data Presentation: HPLC Parameters

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 (0.1% TFA in Water : 0.1% TFA in Acetonitrile)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Expected Rt Dependent on the specific system, but should be a sharp, well-defined peak
Purity Spec. ≥ 97%[1]

Workflow Visualization

HPLC_Workflow prep Sample Preparation (1 mg/mL in ACN/H2O) inject Inject 10 µL into HPLC System prep->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Area % Purity) detect->analyze

HPLC Experimental Workflow

Mass Spectrometry (MS) for Molecular Weight Confirmation

Application Note:

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom in the molecule.[3]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative ion mode.

    • Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 50-500.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity to clearly resolve the isotopic pattern of the molecular ion.

  • Data Analysis: Identify the molecular ion peaks. For positive mode, look for [M+H]⁺; for negative mode, look for [M-H]⁻. Verify the presence of the characteristic 1:1 isotopic pattern for bromine.

Data Presentation: MS Data

ParameterExpected Value
Molecular Formula C₆H₅BrN₂O₂S[1]
Molecular Weight 249.08 g/mol [1]
Expected [M+H]⁺ (⁷⁹Br) m/z 248.9
Expected [M+H]⁺ (⁸¹Br) m/z 250.9
Expected [M-H]⁻ (⁷⁹Br) m/z 246.9
Expected [M-H]⁻ (⁸¹Br) m/z 248.9
Isotopic Peak Ratio ~1:1

Workflow Visualization

MS_Workflow prep Sample Preparation (0.1 mg/mL in MeOH) infuse Direct Infusion (ESI Source) prep->infuse ionize Ionization (Positive/Negative Mode) infuse->ionize acquire Data Acquisition (m/z 50-500) ionize->acquire analyze Data Analysis (Confirm MW & Isotopic Pattern) acquire->analyze

Mass Spectrometry Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

NMR spectroscopy (both ¹H and ¹³C) provides unambiguous structural confirmation of this compound.[5] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments within the molecule. For this compound, specific chemical shifts are expected for the pyrimidine ring proton, the methylthio group protons, and the carboxylic acid proton.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6]

  • Spectrometer Setup:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

    • Temperature: 25 °C.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans.

    • ¹³C NMR: Acquire 1024-2048 scans, or as needed for adequate signal-to-noise.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration values. Assign ¹³C NMR peaks based on chemical shifts.

Data Presentation: Expected NMR Data (in DMSO-d₆)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~13.0 - 14.0Broad Singlet-COOH
~8.9 - 9.1SingletPyrimidine H-6
~2.6Singlet-S-CH₃
¹³C ~180SingletC =O
~175SingletC2 (-S-CH₃)
~160SingletC4 (-COOH)
~160SingletC6
~110SingletC5 (-Br)
~14Singlet-S-C H₃

Note: ¹³C chemical shifts are estimates and can vary.

Workflow Visualization

NMR_Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) acquire Acquire Spectra (400 MHz Spectrometer) prep->acquire acquire_h1 ¹H Spectrum acquire->acquire_h1 1D acquire_c13 ¹³C Spectrum acquire->acquire_c13 1D process Process Data (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process analyze Spectral Analysis (Assign Peaks) process->analyze

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. For this compound, characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as vibrations from the pyrimidine ring, are expected.[7]

Experimental Protocol:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid powder directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Spectrometer Setup: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)[8]
1760 - 1690StrongC=O stretch (Carboxylic acid)[8]
1650 - 1450Medium-StrongC=C and C=N ring stretching (Pyrimidine)[7]
1320 - 1210MediumC-O stretch (Carboxylic acid)[8]

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// Workflow prep [label="Sample Preparation\n(ATR or KBr Pellet)"]; bkg [label="Collect Background\nSpectrum"]; sample [label="Collect Sample\nSpectrum (4000-400 cm⁻¹)"]; analyze [label="Data Analysis\n(Assign Functional Groups)"];

// Connections prep -> {bkg, sample}; {bkg, sample} -> analyze; }

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic methods have been reported for the synthesis of this compound. The primary routes include the condensation of mucobromic acid with S-methylisothiourea or a related amidine, and the bromination of a pre-existing 2-(methylthio)pyrimidine-4-carboxylic acid.[1] One documented method involves the reaction of mucobromic acid and S-methylisothiourea sulfate, yielding the product.[2] Another approach starts with mucobromic acid and acetamidine hydrochloride, which has been optimized to improve yields.[1]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. These include suboptimal reaction conditions such as temperature and reaction time, the purity of starting materials, the choice of reagents and solvents, and the formation of side products. For instance, a synthesis route involving formamidine acetate and mucobromic acid has been reported to result in low yields of 3-8%.[3] In pyrimidine synthesis generally, low conversion rates can be due to inefficient catalysis, incorrect reaction temperature, or impurities in the reactants.[4][5]

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: While specific side reactions for this particular synthesis are not extensively detailed in the provided literature, general pyrimidine syntheses, such as the Biginelli reaction, are known to produce byproducts. These can include Hantzsch-type 1,4-dihydropyridines, which are often fluorescent, and N-acylureas.[4] The formation of these is influenced by reaction temperature and the order of reagent addition.[4] When starting from mucobromic acid, a large amount of unknown byproducts has been observed in some cases, complicating purification.[3]

Q4: How can I purify the crude this compound?

A4: Purification of the final product typically involves filtration of the precipitated solid followed by washing with appropriate solvents. In one detailed protocol, after acidification to precipitate the product, the solid is washed sequentially with water and ether.[2] Recrystallization from a suitable solvent is a common technique to purify crude products in pyrimidine synthesis.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Suboptimal Reagents or Reaction Conditions: The choice of starting materials and reaction conditions significantly impacts the yield.- Consider using S-methylisothiourea sulfate with mucobromic acid, which has a reported yield of 59%.[2]- An optimized protocol using dimethylformamide (DMF) and methyl mercaptan has been reported to achieve a 75% yield, suggesting solvent and reagent choice are critical.[1]- Ensure high purity of all starting materials, as impurities can inhibit the reaction.[5]
Incomplete Reaction: The reaction may not have proceeded to completion.- Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[4]- If the reaction is sluggish, consider adjusting the reaction time or temperature. Be cautious, as excessively high temperatures can lead to decomposition.[4]
Formation of a Brown Precipitate Impurity or Side Product Formation: The appearance of a colored precipitate can indicate the presence of impurities.- A synthesis using acetamidine hydrochloride and mucobromic acid yielded a brown solid.[6] While this may be the product, discoloration can suggest impurities.- The detailed protocol yielding a yellow amorphous solid involves a workup with activated carbon to remove colored impurities before precipitation.[2]
Difficulty in Product Isolation Incomplete Precipitation or Product Solubility: The product may not fully precipitate from the reaction mixture.- Ensure the pH is sufficiently low during the acidification step to fully precipitate the carboxylic acid.- After precipitation, wash the solid with appropriate solvents (e.g., water and ether) to remove soluble impurities.[2]

Data Presentation

The following table summarizes the reported yields for different synthetic approaches to this compound.

Starting Materials Key Reagents/Solvents Reported Yield Reference
Mucobromic acid, S-methylisothiourea sulfateTriethylamine, Water59%[2]
Mucobromic acid, Acetamidine hydrochlorideSodium ethoxide, Ethanol42%[1]
Not specifiedDimethylformamide (DMF), Methyl mercaptan75%[1]
Formamidine acetate, Mucobromic acidAlkaline media3-8%[3]

Experimental Protocols

Synthesis of this compound (59% Yield) [2]

  • Slowly add mucobromic acid (58.05 g, 0.225 mol) to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.

  • Cool the resulting reaction suspension to 10 °C using an ice bath.

  • Add triethylamine (94.1 mL, 0.675 mol) dropwise over 4 hours.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 24 hours.

  • To the dark red/brown solution, add activated carbon and stir for 10 minutes.

  • Remove the activated carbon by filtration.

  • Acidify the filtrate with concentrated hydrochloric acid (50 mL).

  • Collect the precipitated yellow solid by filtration.

  • Wash the solid sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C for 2 days to obtain 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid (33.13 g, 59% yield).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Mix Mucobromic Acid and S-methylisothiourea sulfate in water start->reactants cool Cool to 10°C reactants->cool add_tea Add Triethylamine dropwise (4 hours) cool->add_tea react Stir at Room Temperature (24 hours) add_tea->react decolorize Add Activated Carbon and stir (10 mins) react->decolorize filter1 Filter to remove activated carbon decolorize->filter1 acidify Acidify with conc. HCl filter1->acidify precipitate Precipitate Forms acidify->precipitate filter2 Filter to collect product precipitate->filter2 wash Wash with Water and Ether filter2->wash dry Dry in vacuum oven wash->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield Observed check_purity Verify Purity of Starting Materials low_yield->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions monitor_reaction Monitor Reaction Progress (e.g., TLC) low_yield->monitor_reaction impure Use higher purity reagents or purify existing ones check_purity->impure Impurities suspected optimize_conditions Adjust temperature or reaction time based on monitoring check_conditions->optimize_conditions Conditions suboptimal incomplete_reaction Extend reaction time or adjust temperature monitor_reaction->incomplete_reaction Reaction incomplete

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic strategies for preparing this compound:

  • One-Pot Cyclocondensation: This method involves the reaction of mucobromic acid with S-methylisothiourea sulfate in the presence of a base like triethylamine. While direct, this route is often associated with the formation of a significant number of byproducts and can result in lower yields.[1]

  • Electrophilic Bromination: This is a two-step approach where 2-(methylthio)pyrimidine-4-carboxylic acid is first synthesized and then brominated at the 5-position using an electrophilic brominating agent such as N-bromosuccinimide (NBS).[2] This route can offer better control and potentially higher purity.

Q2: What is the expected yield for the synthesis?

Yields can vary significantly based on the chosen route and optimization of reaction conditions. The one-pot synthesis from mucobromic acid has been reported with yields around 59%.[1] However, literature also notes that this method can be low-yielding.[3] Yields for the electrophilic bromination route are dependent on the efficiency of both the initial synthesis of the pyrimidine core and the subsequent bromination step.

Q3: What are the key physical and chemical properties of the final product?

It is important to verify the properties of the synthesized compound to ensure purity. Key characteristics are summarized in the table below.

PropertyValue
Appearance White to light yellow or light brown solid/crystalline powder[1][4]
Molecular Formula C₆H₅BrN₂O₂S[4]
Molecular Weight 249.09 g/mol [4]
Melting Point 158-162 °C (with decomposition)[2][4]
pKa 1.31 ± 0.10 (Predicted)[2][4]

Q4: Is the target molecule stable?

This compound has limited thermal stability and is known to decompose at its melting point (158-162 °C).[2] The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone under harsh oxidative conditions.[2] The carboxylic acid group may undergo decarboxylation under certain conditions, particularly at elevated temperatures.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield or No Product Formation
Potential Cause Suggested Solution
Poor quality of starting materials Ensure mucobromic acid and S-methylisothiourea sulfate are pure. For the bromination route, verify the purity of the 2-(methylthio)pyrimidine-4-carboxylic acid precursor.
Incorrect stoichiometry of reagents Carefully check the molar ratios of all reactants, especially the base in the cyclocondensation reaction.[1]
Inefficient temperature control For the cyclocondensation reaction, maintain the temperature at 10 °C during the addition of the base.[1] For bromination, avoid excessive temperatures which can lead to side reactions.
Degradation of the product The product is thermally sensitive.[2] Avoid prolonged heating during workup and purification.
Problem 2: Presence of Significant Impurities in the Crude Product

The synthesis, particularly from mucobromic acid, is known to produce a "dark red/brown solution," indicating the presence of multiple byproducts.[1]

Potential Side Reaction Plausible Byproduct Prevention and Mitigation
Decarboxylation 5-Bromo-2-(methylthio)pyrimidineAvoid excessive heating during the reaction and workup. Decarboxylation is more likely at temperatures approaching the melting point.[2]
Oxidation of Methylthio Group 5-Bromo-2-(methylsulfinyl)pyrimidine-4-carboxylic acid or 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acidUse controlled amounts of the brominating agent and avoid exposure to strong oxidizing agents during workup. Store the final product away from oxidizing environments.[2]
Hydrolysis of Methylthio Group 5-Bromo-2-hydroxypyrimidine-4-carboxylic acidEnsure anhydrous conditions, especially if using reagents that can introduce moisture.
Over-bromination Dibrominated pyrimidine speciesUse a controlled amount of the brominating agent (e.g., NBS) and monitor the reaction progress carefully by TLC or LC-MS to avoid the formation of di- or poly-brominated products.
Incomplete Cyclization/Side Polymerization (Mucobromic Acid Route) Complex mixture of polymeric or fragmented speciesThis is a known issue with the mucobromic acid route.[3] Consider switching to the two-step bromination of pre-formed 2-(methylthio)pyrimidine-4-carboxylic acid for a cleaner reaction profile. Slow, controlled addition of reagents at low temperatures can help minimize these side reactions.[1]

Experimental Protocols

Protocol 1: Synthesis via One-Pot Cyclocondensation from Mucobromic Acid[1]
  • Dissolve S-methylisothiourea sulfate (0.225 mol) in 500 mL of water in a reaction vessel equipped with a stirrer.

  • Slowly add mucobromic acid (0.225 mol) to the stirring solution at room temperature.

  • Cool the resulting suspension to 10 °C using an ice bath.

  • Add triethylamine (0.675 mol) dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. The solution will likely be dark red/brown.

  • Add activated carbon to the solution, stir for 10 minutes, and then remove the carbon by filtration.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Collect the resulting yellow precipitate by filtration.

  • Wash the precipitate sequentially with water and then ether.

  • Dry the final product in a vacuum oven at 50 °C.

Protocol 2: Synthesis via Electrophilic Bromination (General Procedure)
  • Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent (e.g., DMF, acetic acid).

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any succinimide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualized Workflows and Pathways

G cluster_main_synthesis Main Synthesis Pathway A 2-(methylthio)pyrimidine- 4-carboxylic acid B 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid A->B Bromination NBS NBS NBS->B

Caption: Main synthesis route via electrophilic bromination.

G cluster_side_reactions Potential Side Reaction Pathways Start 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Decarbox 5-Bromo-2-(methylthio)pyrimidine Start->Decarbox Heat (Δ) Oxidation 5-Bromo-2-(methylsulfinyl/sulfonyl) -pyrimidine-4-carboxylic acid Start->Oxidation Oxidizing Conditions Hydrolysis 5-Bromo-2-hydroxypyrimidine- 4-carboxylic acid Start->Hydrolysis H₂O

Caption: Common side reactions observed during synthesis.

G cluster_troubleshooting Troubleshooting Workflow for Impurities rect_node rect_node Start Impurity Detected? Check_MW Check MW by LC-MS Start->Check_MW MW_Minus_44 MW = Product - 44 Da? Check_MW->MW_Minus_44 MW_Plus_16 MW = Product + 16/32 Da? Check_MW->MW_Plus_16 Other_Impurity Other Impurities? Check_MW->Other_Impurity Is_Decarbox Decarboxylation likely. Reduce reaction temperature. MW_Minus_44->Is_Decarbox Is_Oxidation Oxidation likely. Use stoichiometric oxidant. MW_Plus_16->Is_Oxidation Is_Other Possible hydrolysis or starting material. Check reaction conditions. Other_Impurity->Is_Other

Caption: A logical workflow for identifying key impurities.

References

Purification challenges of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound.

Issue 1: The isolated product is colored (yellow, brown, or red/brown).

  • Potential Cause 1: Presence of Tarry Byproducts.

    • Synthesis from mucobromic acid, a common starting material, can generate polymeric or tarry impurities, especially if reaction temperatures are not well-controlled. These impurities are often highly colored.

  • Solution 1: Activated Carbon Treatment.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol).

    • Add a small amount of activated carbon (typically 1-5% w/w) to the solution.

    • Heat the suspension at reflux for 15-30 minutes.

    • Filter the hot solution through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly for recrystallization.

    • Collect the purified crystals by filtration.

  • Potential Cause 2: Residual Starting Materials or Reagents.

    • Incomplete reaction or inadequate washing can leave colored starting materials or byproducts in the final product.

  • Solution 2: Recrystallization.

    • Select an appropriate solvent or solvent system. Based on the polar nature of the carboxylic acid, suitable options include ethanol, methanol, or mixtures like hexane/acetone. Water can also be used for polar compounds.

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Issue 2: The purity of the final product is low, as determined by analytical methods (e.g., NMR, LC-MS).

  • Potential Cause 1: Co-precipitation of Impurities.

    • Structurally similar impurities may co-precipitate with the desired product during isolation.

  • Solution 1: Acid-Base Extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium carbonate). The desired carboxylic acid will move into the aqueous layer as its salt, while neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the purified carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Potential Cause 2: Presence of Isomeric or Closely Related Byproducts.

    • Side reactions during the pyrimidine ring formation can lead to byproducts that are difficult to separate by simple crystallization.

  • Solution 2: Column Chromatography.

    • While potentially laborious, column chromatography can be effective for separating closely related compounds.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, is a good starting point.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is typically a white to light yellow or light orange crystalline powder. Significant deviation from this appearance may indicate the presence of impurities.

Q2: What is the solubility profile of this compound?

A2: As a carboxylic acid, its solubility is pH-dependent. It is generally soluble in basic aqueous solutions and many polar organic solvents. Its solubility in nonpolar organic solvents is expected to be lower.

Q3: Are there any known incompatibilities or stability issues to be aware of during purification?

A3: The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone under harsh oxidative conditions. Avoid strong oxidizing agents during purification.

Q4: What are some common impurities that might be present in the crude product?

A4: While specific impurity profiles can vary depending on the synthetic route, general impurities may include:

  • Unreacted starting materials (e.g., mucobromic acid, S-methylisothiourea).

  • Colored byproducts from the degradation or side reactions of starting materials.

  • In a synthesis involving the condensation of formamidine acetate and mucobromic acid, a significant amount of unknown byproducts has been reported, necessitating extensive purification.

Data Presentation

PropertyValue
Appearance White to light yellow to light orange powder/crystal
Molecular Formula C₆H₅BrN₂O₂S
Molecular Weight 249.09 g/mol
Melting Point 158-162 °C (decomposes)
Solubility Soluble in basic aqueous solutions and polar organic solvents.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (use approximately 10-20 mL of solvent per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution. Extract three times, collecting the aqueous layers.

  • Washing: Wash the combined aqueous layers with a small portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl, stirring continuously, until the pH is between 2 and 3. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Decolorization with Activated Carbon and Recrystallization

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of a hot solvent such as ethanol.

  • Carbon Treatment: Add activated carbon (approximately 2-5% of the crude product's weight) to the hot solution.

  • Reflux: Gently reflux the mixture for 15-20 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of celite to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product (Colored, Low Purity) Dissolve Dissolve in Organic Solvent Crude->Dissolve Base_Extract Extract with Aqueous Base Dissolve->Base_Extract Separate Separate Layers Base_Extract->Separate Aqueous_Layer Aqueous Layer (Product Salt) Separate->Aqueous_Layer Organic_Layer Organic Layer (Neutral Impurities) Separate->Organic_Layer Acidify Acidify Aqueous Layer Aqueous_Layer->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: General workflow for the purification of this compound using acid-base extraction.

Troubleshooting_Tree Start Impure Product Q_Color Is the product colored? Start->Q_Color A_Carbon Treat with Activated Carbon Q_Color->A_Carbon Yes Q_Purity Is purity still low? Q_Color->Q_Purity No Recrystallize Recrystallize A_Carbon->Recrystallize Recrystallize->Q_Purity Acid_Base Perform Acid-Base Extraction Q_Purity->Acid_Base Yes Pure Pure Product Q_Purity->Pure No Column Consider Column Chromatography Acid_Base->Column If still impure Column->Pure

Caption: Decision tree for troubleshooting the purification of this compound.

Technical Support Center: Recrystallization of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂S[1]
Molecular Weight 249.09 g/mol [2]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 158-162 °C (decomposes)[3]
Solubility Very low in water.[4]
pKa 1.31 ± 0.10 (predicted)[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines a general method for the recrystallization of this compound. The ideal solvent should dissolve the compound when hot but not when cold. A solvent screening is highly recommended to determine the optimal solvent or solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetic acid, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of the crude compound into several test tubes and test its solubility in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot and show low solubility at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved.[5]

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is too concentrated. To resolve this, try reheating the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Using a different solvent with a lower boiling point may also be beneficial.

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: If no crystals form, the solution may be too dilute or supersaturated. You can try to induce crystallization by scratching the inside of the flask at the meniscus with a glass stirring rod or by adding a seed crystal of the pure compound. If these methods fail, you may need to reduce the solvent volume by gentle heating and then allow the solution to cool again.

Q4: The yield of my recrystallization is very low. What could be the cause?

A4: A low yield can result from several factors. Using too much solvent will cause a significant portion of your compound to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary for complete dissolution. Premature crystallization during a hot filtration step can also lead to product loss; pre-heating your filtration apparatus can help prevent this.

Q5: The purified crystals are colored. How can I remove the colored impurities?

A5: If the crystals have a noticeable color, it indicates the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End dry->end Pure Compound

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals solution_oiling Reheat, Add More Solvent, Cool Slowly oiling_out->solution_oiling solution_no_crystals Scratch Flask, Add Seed Crystal, Reduce Solvent Volume no_crystals->solution_no_crystals solution_low_yield Use Minimum Hot Solvent, Pre-heat Funnel low_yield->solution_low_yield solution_colored Use Activated Charcoal colored_crystals->solution_colored

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Purification of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its purification?

Understanding the physicochemical properties of the target compound is crucial for developing a successful purification strategy.

PropertyValueImplication for Chromatography
Physical State Solid, crystalline powder (white to light yellow/orange)[1]The compound can be dissolved in a suitable solvent for loading onto the column.
Molecular Weight ~249.09 g/mol [1][2]This is a standard molecular weight for small organic molecules and is suitable for standard chromatographic techniques.
pKa Predicted to be 1.31 ± 0.10[1]As a strong carboxylic acid, the compound will be ionized at neutral pH.[1] It is essential to control the pH of the mobile phase to ensure the compound is in its neutral, less polar form for better retention on reversed-phase columns.[3]
Solubility Very low aqueous solubility.[1] The methyl ester derivative has a water solubility of 0.42 g/L.[1]The compound's poor water solubility suggests that a reversed-phase chromatography approach with organic solvents will be more effective. Finding a suitable organic solvent for sample preparation is critical.
Thermal Stability Decomposes at 158-162°C[1]While not directly impacting liquid chromatography at ambient temperature, this indicates potential instability under harsh conditions.

Q2: Which type of column chromatography is most suitable for purifying this compound?

Given the polar and acidic nature of this compound, reversed-phase chromatography is generally the most effective method. This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. To retain and separate polar acidic compounds effectively, it is often necessary to use a mixed-mode stationary phase that combines reversed-phase and anion-exchange functionalities.[4][5]

Q3: How do I choose the right stationary phase?

For reversed-phase chromatography of this acidic compound, consider the following options:

  • C18 (Octadecylsilane) Columns: These are the most common reversed-phase columns and can be effective, especially when the mobile phase is acidified.

  • Mixed-Mode Columns (Reversed-Phase/Anion-Exchange): These columns are specifically designed to retain polar acidic compounds.[4][5] They offer enhanced retention and selectivity by providing both hydrophobic and ion-exchange interactions.

  • Polar-Embedded Columns: Columns with embedded polar groups can also be suitable for retaining polar analytes.

Q4: What is a good starting point for the mobile phase?

A good starting point for developing a mobile phase for reversed-phase chromatography of this compound would be a gradient of:

  • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).

  • Solvent B: Acetonitrile or Methanol with the same acidic modifier.

The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase.[3] A typical starting gradient could be 5-95% Solvent B over 20-30 minutes.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem 1: Poor or No Retention of the Compound (Elutes in the Void Volume)

  • Possible Cause: The compound is too polar for the chromatographic system and is not interacting with the stationary phase. This is common for acidic compounds at neutral pH.

  • Solution Workflow:

    start Poor Retention check_pH Is the mobile phase acidified? start->check_pH acidify Add 0.1% formic acid or TFA to the mobile phase. check_pH->acidify No check_solvent Is the mobile phase too strong? check_pH->check_solvent Yes acidify->check_solvent decrease_organic Decrease the initial percentage of organic solvent in the gradient. check_solvent->decrease_organic Yes consider_column Consider a more retentive column (e.g., mixed-mode RP/Anion-Exchange). check_solvent->consider_column No decrease_organic->consider_column

    Caption: Troubleshooting workflow for poor compound retention.

Problem 2: Peak Tailing

  • Possible Cause: Secondary interactions between the acidic compound and the stationary phase, or overloading of the column.

  • Solution Workflow:

    start Peak Tailing check_pH Is the mobile phase sufficiently acidic? start->check_pH increase_acid Increase the concentration of the acidic modifier (e.g., to 0.2%). check_pH->increase_acid No check_load Is the sample concentration too high? check_pH->check_load Yes increase_acid->check_load dilute_sample Dilute the sample before injection. check_load->dilute_sample Yes check_column Is the column in good condition? check_load->check_column No dilute_sample->check_column

    Caption: Troubleshooting workflow for peak tailing.

Problem 3: Compound is not Eluting from the Column

  • Possible Cause: The compound has very strong interactions with the stationary phase, or it may have precipitated on the column.

  • Solution Workflow:

    start Compound Not Eluting increase_strength Increase the final percentage of organic solvent in the gradient. start->increase_strength change_solvent Try a stronger organic solvent (e.g., from methanol to acetonitrile). increase_strength->change_solvent check_solubility Check the solubility of the compound in the mobile phase. change_solvent->check_solubility

Experimental Protocols

1. Thin Layer Chromatography (TLC) Method Development:

  • Objective: To determine a suitable solvent system for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol, ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems. Start with a non-polar solvent and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate.

    • To address the acidity of the compound, add a small amount of acetic acid or formic acid (e.g., 1%) to the mobile phase. [6]This will help to reduce streaking. [6] 5. Visualize the spots under UV light.

    • The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the target compound.

2. Column Chromatography Protocol (General):

  • Stationary Phase: Silica gel or a C18 reversed-phase silica gel.

  • Mobile Phase: Based on the optimal solvent system determined by TLC. For reversed-phase, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is recommended.

  • Procedure:

    • Column Packing:

      • For normal phase, dry pack the column with silica gel.

      • For reversed-phase, slurry pack the column with the C18 silica gel in the initial mobile phase.

    • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent. It is best to use a solvent in which the compound is highly soluble to ensure a concentrated loading band.

    • Loading: Carefully load the dissolved sample onto the top of the column.

    • Elution: Begin eluting with the mobile phase, starting with a lower polarity (for normal phase) or higher polarity (for reversed-phase) and gradually increasing the polarity of the eluent.

    • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC or HPLC.

    • Analysis: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Note: For challenging purifications of similar compounds like ethyl 5-bromopyrimidine-4-carboxylate, chromatographic purification has been described as "laborious," suggesting that careful optimization of the mobile phase and gradient is necessary.

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The presence of the carboxylic acid, the electron-deficient pyrimidine ring, and the methylthio group presents unique challenges that require careful optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing no or very low conversion of my starting material. What are the primary causes and how can I troubleshoot this?

A1: Low conversion is a common issue and can stem from several factors related to catalyst activity and reaction conditions. The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[1]

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing effectively to Pd(0).[1]

    • Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ directly.[2] Alternatively, ensure your ligands can facilitate the reduction of Pd(II).

  • Catalyst Inhibition/Deactivation: The nitrogen atoms on the pyrimidine ring and potentially the sulfur of the methylthio group can act as ligands, coordinating to the palladium center and inhibiting catalysis.[1] The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[3]

    • Solution: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species and stabilize it against deactivation.[1]

  • Poor Solubility: The carboxylic acid substrate may have poor solubility in common non-polar Suzuki coupling solvents.

    • Solution: Use a co-solvent system such as 1,4-dioxane/water, THF/water, or DMF/water to improve solubility.[2][5] Ensure all components are fully dissolved at the reaction temperature.

  • Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[6] A base that is too weak or insoluble may be ineffective.

    • Solution: A moderately strong inorganic base is often required. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃, especially for challenging substrates.[2][7] The base must be strong enough to deprotonate the carboxylic acid and activate the boronic acid.

Q2: My main side product is the debrominated starting material (protodebromination). How can I minimize this?

A2: Protodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction with electron-deficient heteroaryl halides.[8]

Potential Causes & Solutions:

  • Source of Hydride: The hydride source can be impurities in reagents or solvents, or arise from certain bases or alcohols.

    • Solution 1 (Base Selection): Avoid hydroxide or alkoxide bases. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[9]

    • Solution 2 (Solvent Choice): Ensure you are using anhydrous, degassed aprotic solvents like dioxane or toluene if possible.[9] If an aqueous system is necessary, it must be thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen.[9][10]

    • Solution 3 (Catalyst/Ligand): Certain catalyst systems are more prone to this side reaction. Employing a catalyst system known to favor reductive elimination over competing pathways, such as those with bulky Buchwald ligands (e.g., XPhos), can be beneficial.[7][11]

Q3: I am seeing significant amounts of homocoupled boronic acid (biaryl) product. What causes this and how can it be prevented?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[8][9]

Potential Causes & Solutions:

  • Oxygen in the Reaction: Oxygen can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: It is critical to maintain a strictly inert atmosphere.[9] Degas all solvents and the reaction mixture thoroughly by sparging with nitrogen or argon for 15-30 minutes before heating.[5][10] Using freeze-pump-thaw cycles for the solvent is also a highly effective degassing method.

  • Stoichiometry: Using a large excess of the boronic acid can favor this side reaction.[9]

    • Solution: Use a slight excess (typically 1.1–1.2 equivalents) of the boronic acid.[9]

Data Presentation: Condition Screening

Optimizing the reaction requires screening several parameters. The following tables provide starting points based on successful couplings of similar heterocyclic substrates.

Table 1: Catalyst & Ligand Selection

Catalyst (mol%)Ligand (mol%)Typical SubstratesKey Advantage
Pd(PPh₃)₄ (3-5%)-General purpose, simple heterocyclesCommercially available, well-understood.
PdCl₂(dppf) (3-5%)-Electron-rich & deficient heterocyclesGood for a range of substrates, stable.
Pd₂(dba)₃ (2.5%)XPhos (5-10%)Electron-deficient, hindered heterocyclesHigh activity, often avoids side reactions.[7][11]
Pd(OAc)₂ (2-4%)SPhos (4-8%)Hindered aryl chlorides/bromidesHigh turnover numbers, effective for difficult couplings.[12]

Table 2: Base & Solvent Systems

Base (Equivalents)Solvent SystemTemperature (°C)Notes
K₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)80 - 100Standard conditions, good starting point.[13]
K₃PO₄ (2-3)Toluene / H₂O (10:1)100 - 110Stronger base, can improve yield for less reactive partners.[2]
Cs₂CO₃ (2)DMF90 - 120Good for substrates with poor solubility, but higher temp may increase side reactions.
KF (3)Anhydrous THF70 - 80Milder conditions, can be useful if substrate is base-sensitive.[6][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific boronic acid partners.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.[2]

  • Seal the flask, and cycle between vacuum and an inert atmosphere (e.g., Argon) three to five times to remove oxygen.

  • Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

  • Degas the resulting mixture by bubbling the inert gas through the solution for an additional 15 minutes while stirring.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 8-16 hours).[2]

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

G start Low or No Conversion? cat_check Is the Catalyst Active? (e.g., Pd(0) source, fresh Pd(II)) start->cat_check Check First base_check Is the Base Strong Enough? (e.g., K3PO4, Cs2CO3) cat_check->base_check Yes sol_cat Action: Use Pd(0) source or fresh precatalyst. cat_check->sol_cat No sol_check Are Reagents Soluble? (Consider co-solvents like Dioxane/H2O) base_check->sol_check Yes sol_base Action: Switch to a stronger base (K3PO4 or Cs2CO3). base_check->sol_base No ligand_check Is Catalyst Inhibition Occurring? sol_check->ligand_check Yes sol_sol Action: Change solvent system (e.g., Dioxane/H2O, DMF). sol_check->sol_sol No sol_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand_check->sol_ligand Yes

Caption: Troubleshooting workflow for low reaction conversion.

G cluster_reactants pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L2-Br oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)L2-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product react1 Ar-Br react1->oa react2 Ar'-B(OH)2 react2->tm base Base base->tm

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Preventing decomposition of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the decomposition of this compound during storage and experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise, providing potential causes and corrective actions.

Observed Issue Potential Cause Recommended Action
Discoloration (White powder turning yellow, orange, or brown) 1. Light Exposure: The compound may be sensitive to light, leading to photodegradation. 2. Oxidation: The methylthio group is susceptible to oxidation, especially with prolonged exposure to air.[1] 3. Minor Thermal Stress: Exposure to temperatures above the recommended storage range but below the decomposition point may cause gradual degradation.1. Verify Storage: Ensure the compound is stored in a dark place, preferably in an amber vial.[2] 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). 3. Check Storage Temperature: Confirm storage is between 2-8 °C.[3]
Gas Evolution or Pressure Buildup in Reaction Vessel Thermal Decarboxylation: Heating the compound, particularly near or above its decomposition temperature (158-162 °C), will cause it to lose CO₂ from the carboxylic acid group.[1][2][4]Control Reaction Temperature: Maintain reaction temperatures well below 158 °C. If the reaction requires high temperatures, be aware that decomposition is likely. Use a vessel with pressure relief capabilities for safety.
Poor Solubility or Unexpected Reaction Byproducts Degradation: The observed issue may be due to using a degraded starting material. The decomposition products will have different properties and reactivity. Oxidation: The methylthio group may have been oxidized to a sulfoxide or sulfone, altering its chemical behavior.[1][5]Verify Purity: Before use, check the appearance of the compound. If discolored, its purity may be compromised. Use Fresh Stock: Whenever possible, use a fresh, properly stored batch of the reagent for critical experiments. Avoid Oxidants: Ensure reaction conditions and solvents are free from strong oxidizing agents.[6]
Inconsistent Experimental Results Compound Instability: Inconsistent handling or storage between experiments can lead to varying levels of degradation, affecting reaction outcomes.Standardize Protocols: Implement and strictly follow standardized protocols for storing and handling the compound for all experiments. (See Experimental Protocols below).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a tightly sealed container in a dry, dark, and cool place.[2][6] The recommended storage temperature is between 2 °C and 8 °C.[3] Storing away from strong oxidizing agents is also critical.[6]

Q2: What is the primary decomposition pathway for this compound?

A2: The primary and most immediate decomposition pathway is thermal. The compound decomposes at its melting point of 158-162 °C.[1][2][4] This process involves decarboxylation (loss of CO₂) and breakdown of the pyrimidine ring, which can release hazardous gases like nitrogen oxides, sulfur oxides, and hydrogen halides.[1][6]

Q3: Is this compound sensitive to air or light?

A3: Yes, sensitivity is possible. The methylthio group (-SCH₃) can be oxidized, although it is more stable against oxidation than a free sulfhydryl (-SH) group.[1] To prevent degradation, exposure to air and strong oxidizing agents should be minimized.[1][6] The recommendation to "Keep in dark place" suggests a sensitivity to light, which can contribute to gradual degradation and discoloration.[2]

Q4: What materials or chemicals are incompatible with this compound?

A4: Strong oxidizing agents are incompatible and should be avoided to prevent the oxidation of the methylthio group.[6]

Q5: Can I heat this compound to increase its solubility in a solvent?

A5: Gentle warming may be acceptable, but care must be taken. The compound has limited thermal stability and begins to decompose at 158 °C.[1] Avoid prolonged heating or temperatures approaching this limit. If heating is necessary, do so for the shortest time possible at the lowest effective temperature.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₂S[2][3][7]
Molecular Weight ~249.09 g/mol [2][3][7]
Appearance White to light yellow or light orange crystalline powder.[1][3][8]
Melting Point 158-162 °C (with decomposition)[1][2][4]
pKa (Predicted) 1.31 ± 0.10[1][2]
Recommended Storage Temp. 2 °C to 8 °C; Room Temperature (Sealed, Dry, Dark)[2][3]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Verification: Upon receipt, verify that the compound's appearance is a white to light yellow powder. Note any significant discoloration.

  • Container: Ensure the compound is in a tightly sealed, opaque, or amber-colored glass vial to protect from light and moisture.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, flush the container headspace with an inert gas like argon or nitrogen before sealing.

  • Sealing: Seal the container cap securely. For extra protection against moisture, wrap the cap with parafilm.

  • Refrigeration: Place the sealed container in a refrigerator maintained at 2 °C to 8 °C.[3]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and storage conditions.

Protocol 2: General Handling for Experimentation
  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature to prevent condensation of moisture onto the compound.

  • Work Area: Handle the compound in a well-ventilated area or a fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

  • Dispensing: Use a clean, dry spatula to dispense the required amount. Avoid using metallic spatulas that may be reactive.

  • Resealing: Immediately after dispensing, tightly reseal the container, flushing with inert gas if possible, and return it to the recommended storage conditions.

  • Reaction Setup:

    • Avoid reaction temperatures exceeding 158 °C to prevent thermal decomposition.[1]

    • Do not mix with strong oxidizing agents.[6]

    • Protect the reaction mixture from strong light sources if the reaction is lengthy.

Visualizations

The following diagrams illustrate key logical and chemical pathways related to the compound's stability.

Troubleshooting Decomposition of this compound start Observation: Compound Degradation (e.g., Discoloration, Poor Results) check_storage Step 1: Review Storage Conditions start->check_storage temp Is it stored at 2-8°C? check_storage->temp light Is it protected from light? temp->light Yes sol_temp Action: Store in refrigerator. temp->sol_temp No atmosphere Is the container sealed from air/moisture? light->atmosphere Yes sol_light Action: Use amber vials or store in a dark place. light->sol_light No check_exp Step 2: Review Experimental Protocol atmosphere->check_exp Yes sol_atmosphere Action: Seal tightly; consider inert gas. atmosphere->sol_atmosphere No heat Was temperature kept well below 158°C? check_exp->heat oxidants Were strong oxidizing agents avoided? heat->oxidants Yes sol_heat Action: Lower reaction temperature. heat->sol_heat No sol_oxidants Action: Use purified solvents; avoid incompatible reagents. oxidants->sol_oxidants No stable Compound is likely stable. Re-evaluate other experimental variables. oxidants->stable Yes

Caption: A logical workflow for troubleshooting potential decomposition issues.

Potential Decomposition Pathways main This compound decarboxylated 5-Bromo-2-(methylthio)pyrimidine + CO₂ main->decarboxylated Decarboxylation sulfoxide Sulfoxide Derivative main->sulfoxide Oxidation heat Heat (≥158°C) heat->decarboxylated oxidant Strong Oxidizing Agent (e.g., H₂O₂) oxidant->sulfoxide sulfone Sulfone Derivative oxidant->sulfone sulfoxide->sulfone Further Oxidation

Caption: Major chemical pathways leading to the degradation of the title compound.

References

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperatures are typically between 2-8°C.[2] The compound is a solid, appearing as a white to light yellow or light orange crystalline powder.[2][3]

Q2: What is the thermal stability of this compound?

A2: this compound has limited thermal stability and decomposes at temperatures between 158-162°C.[3][4] Decomposition can release hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides, and bromine.[3]

Q3: What are the known incompatibilities of this compound?

A3: The compound should be kept away from strong oxidizing agents.[5]

Q4: What is the general solubility profile of this compound?

A4: This compound has very low aqueous solubility.[6] While specific data is limited, its structural relative, the methyl ester, is only slightly soluble in water.[6] It is generally more soluble in polar organic solvents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Color Change (e.g., darkening) During Reaction - Degradation: The compound may be decomposing due to excessive heat or prolonged reaction times. - Oxidation: The methylthio group is susceptible to oxidation. - Side Reactions: The bromine atom can participate in various side reactions.- Ensure the reaction temperature does not exceed the recommended limits. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Analyze the reaction mixture by techniques like TLC or LC-MS to identify potential byproducts.
Incomplete Reaction or Low Yield - Poor Solubility: The compound may not be fully dissolved in the reaction solvent. - Reagent Incompatibility: The chosen reagents may not be suitable for the desired transformation. - Deactivation of Catalyst: If using a catalyst, it may have been deactivated.- Try a different solvent or a co-solvent system to improve solubility. - Consider the reactivity of the functional groups; for example, the bromine at the 5-position is susceptible to nucleophilic aromatic substitution. - Ensure the catalyst is fresh and used under the recommended conditions.
Difficulty in Product Purification - Formation of Closely-Related Impurities: Side reactions can lead to impurities with similar polarities to the desired product. - Residual Starting Material: The reaction may not have gone to completion.- Optimize the reaction conditions to minimize side reactions. - Employ a different purification technique, such as preparative HPLC or crystallization from a different solvent system. - Monitor the reaction progress closely to ensure complete conversion of the starting material.
Compound Appears Clumped or Discolored Upon Receipt - Improper Storage: Exposure to moisture or light during shipping or previous storage. - Age of the Compound: Older batches may show signs of degradation.- Store the compound in a desiccator upon receipt. - If the purity is a concern, it is advisable to re-analyze the compound (e.g., by NMR or melting point) before use.

Stability and Storage Data Summary

Parameter Value Source
Appearance White to light yellow to light orange crystalline powder[2][3]
Melting Point 158-162 °C (decomposes)[3][4][7]
Recommended Storage Temperature 2-8 °C[2]
Storage Conditions Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and in a dark place.[1][5]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Sulfur oxides, Bromine[3][5]

Experimental Protocols and Workflows

General Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • Dispensing: Avoid generating dust when weighing and transferring the solid.[5]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[1]

Troubleshooting Workflow

TroubleshootingWorkflow Start Experimental Issue Encountered CheckPurity Verify Purity of Starting Material Start->CheckPurity CheckPurity->Start Impure ReviewProtocol Review Experimental Protocol CheckPurity->ReviewProtocol Purity OK ReviewProtocol->Start Error in Protocol AnalyzeReaction Analyze Reaction Mixture (TLC, LC-MS) ReviewProtocol->AnalyzeReaction Protocol Correct OptimizeConditions Optimize Reaction Conditions AnalyzeReaction->OptimizeConditions Side Products or Incomplete Reaction Purification Modify Purification Strategy AnalyzeReaction->Purification Complex Mixture Success Problem Resolved AnalyzeReaction->Success Reaction Successful OptimizeConditions->AnalyzeReaction Re-run Experiment ConsultLiterature Consult Literature for Similar Reactions OptimizeConditions->ConsultLiterature Optimization Fails ConsultLiterature->OptimizeConditions Purification->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

Troubleshooting low reactivity of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has three primary reactive sites that can be targeted for chemical modification:

  • 5-Bromo group: This site is susceptible to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1]

  • 4-Carboxylic acid group: This functional group can be activated for amide bond formation, esterification, or reduction.[1]

  • 2-Methylthio group: While generally less reactive than a halogen, the methylthio group can be displaced by strong nucleophiles or oxidized to a more reactive sulfoxide or sulfone, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[1]

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. The pyrimidine ring is electron-deficient, which can influence the reactivity of the C-Br bond. Additionally, the presence of the methylthio group can lead to catalyst inhibition.

Here are some common causes and troubleshooting steps:

  • Catalyst Inactivation: The sulfur atom in the methylthio group can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.

    • Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium center and promote the catalytic cycle.[2] Consider using a nickel-based catalyst system, which can sometimes be more tolerant to sulfur-containing substrates.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for efficient coupling.

    • Solution: Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[3][4] Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst. Reaction temperatures typically range from 80-120 °C.[3]

  • Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly, leading to lower yields.

    • Solution: Use fresh or recently purchased boronic acid. If degradation is suspected, the boronic acid can be recrystallized.

Q3: My amide coupling reaction with the carboxylic acid group is sluggish. What can I do to improve the reaction rate and yield?

A3: The direct condensation of a carboxylic acid and an amine is often inefficient. Activation of the carboxylic acid is necessary. Low reactivity in amide coupling can be due to insufficient activation, steric hindrance, or suboptimal reaction conditions.

Here are some troubleshooting strategies:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be sufficient for this substrate.

    • Solution: Employ more powerful coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent, especially for sterically hindered substrates.[5][6] Other effective options include HBTU, PyBOP, and EDC in combination with an additive like HOBt or HOAt.[6][7]

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome.

    • Solution: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction.[7][8] Anhydrous polar aprotic solvents like DMF or NMP are generally good choices.[9]

  • Steric Hindrance: If either the amine or the pyrimidine substrate is sterically bulky, the reaction rate can be slow.

    • Solution: Increase the reaction temperature or prolong the reaction time. Using a more reactive coupling reagent like HATU can also help overcome steric hindrance.[5]

Q4: Can I increase the reactivity of the 2-methylthio group for nucleophilic substitution?

A4: Yes, the reactivity of the 2-methylthio group can be significantly enhanced by oxidation. The methylthio group itself is a relatively poor leaving group. However, oxidizing it to a methylsulfoxide (-S(O)CH₃) or a methylsulfone (-S(O)₂CH₃) group dramatically increases its leaving group ability in SNAr reactions.[1]

  • Oxidation Procedure: The oxidation can be achieved using common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The sulfoxide is typically formed first and can be further oxidized to the sulfone with an excess of the oxidizing agent.

Troubleshooting Guides

Low Reactivity in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps
No or low product formation Catalyst poisoning by methylthio group- Increase palladium catalyst loading (e.g., to 5 mol%).- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald ligands).- Consider a nickel-based catalyst system (e.g., NiCl₂(PCy₃)₂).[10]
Ineffective base or solvent system- Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃).- Use a degassed mixture of an organic solvent (1,4-dioxane, toluene, DMF) and water.[3][4]
Low reaction temperature- Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3]
Reaction starts but does not go to completion Catalyst deactivation over time- Add a fresh portion of the catalyst and ligand mid-reaction.- Ensure rigorous exclusion of oxygen by maintaining a positive pressure of inert gas.
Degradation of boronic acid- Use fresh, high-purity boronic acid.- Consider using boronic acid pinacol esters, which can be more stable.
Formation of side products Homocoupling of the boronic acid- Decrease the reaction temperature.- Ensure slow addition of the base.
Protodeborylation of the boronic acid- Use anhydrous solvents if water is not necessary for the specific catalytic system.- Minimize reaction time.
Low Reactivity in Amide Coupling
Symptom Potential Cause Troubleshooting Steps
No or low product formation Insufficient activation of the carboxylic acid- Use a more potent coupling reagent such as HATU, HBTU, or PyBOP.[5][6]- If using a carbodiimide (e.g., EDC, DCC), include an additive like HOBt or HOAt.[7]
Steric hindrance- Increase the reaction temperature.- Prolong the reaction time.- Use a highly reactive coupling reagent like HATU.[5]
Suboptimal solvent or base- Use anhydrous polar aprotic solvents like DMF or NMP.[9]- Employ a non-nucleophilic base such as DIPEA or TEA.[7][8]
Formation of byproducts Racemization of chiral centers (if applicable)- Use coupling reagents known to suppress racemization, such as HATU or those used with HOAt.
Formation of N-acylurea (with carbodiimides)- Add HOBt or HOAt to trap the O-acylisourea intermediate.- Purify the product carefully by chromatography.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure that should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand like SPhos).[2][3]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[3]

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 85-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Robust Protocol for Amide Coupling using HATU

This protocol is suitable for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

  • Carboxylic Acid Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.[9]

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq.).[9]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Reactivity cluster_suzuki Suzuki-Miyaura Coupling cluster_amide Amide Coupling LowYield_S Low Yield CatalystPoisoning Catalyst Poisoning by -SCH3 LowYield_S->CatalystPoisoning SuboptimalConditions_S Suboptimal Conditions LowYield_S->SuboptimalConditions_S PoorReagentQuality_S Poor Reagent Quality LowYield_S->PoorReagentQuality_S IncreaseCatalyst Increase Catalyst/Ligand Loading CatalystPoisoning->IncreaseCatalyst UseBulkyLigand Use Bulky Ligand (e.g., SPhos) CatalystPoisoning->UseBulkyLigand ScreenBaseSolvent_S Screen Base/Solvent SuboptimalConditions_S->ScreenBaseSolvent_S UseFreshBoronicAcid Use Fresh Boronic Acid PoorReagentQuality_S->UseFreshBoronicAcid LowYield_A Low Yield InsufficientActivation Insufficient -COOH Activation LowYield_A->InsufficientActivation SuboptimalConditions_A Suboptimal Conditions LowYield_A->SuboptimalConditions_A StericHindrance Steric Hindrance LowYield_A->StericHindrance UseHATU Use Potent Coupling Reagent (e.g., HATU) InsufficientActivation->UseHATU ScreenBaseSolvent_A Screen Base/Solvent SuboptimalConditions_A->ScreenBaseSolvent_A StericHindrance->UseHATU IncreaseTempTime Increase Temperature/Time StericHindrance->IncreaseTempTime

Caption: Troubleshooting workflow for low reactivity.

Experimental_Workflow cluster_reaction General Reaction Workflow cluster_optimization Optimization Cycle Start Start: Assemble Reactants Reaction Reaction under Optimized Conditions Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup LowConversion Low Conversion? Monitoring->LowConversion Purification Purification (Chromatography) Workup->Purification Product Isolated Product Purification->Product LowConversion->Workup No AdjustConditions Adjust Conditions: - Catalyst/Ligand - Reagent - Base/Solvent - Temperature LowConversion->AdjustConditions Yes AdjustConditions->Reaction

Caption: General experimental workflow and optimization cycle.

Signaling_Pathway_Analogy cluster_reactivity Reactivity Enhancement Pathway Start 5-Bromo-2-(methylthio) -pyrimidine-4-carboxylic acid (Low Reactivity) Oxidation Oxidation of -SCH3 group Start->Oxidation m-CPBA or Oxone® Activated 5-Bromo-2-(methylsulfonyl) -pyrimidine-4-carboxylic acid (High Reactivity) Oxidation->Activated Coupling Coupling Reaction (Suzuki or Amide) Activated->Coupling Product Desired Product Coupling->Product

Caption: Pathway for enhancing reactivity via oxidation.

References

Validation & Comparative

A Comparative Guide to Pyrimidine Building Blocks: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile template for the design of novel therapeutics. The strategic selection of a pyrimidine building block is a critical decision in the synthesis of bioactive molecules, directly impacting reaction efficiency, diversification potential, and ultimately, the biological activity of the final compound. This guide provides an objective comparison of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid with other commonly employed pyrimidine building blocks, supported by experimental data to inform rational drug design and development.

Introduction to this compound

This compound is a trifunctionalized pyrimidine building block that offers a unique combination of reactive sites for molecular elaboration. Its key structural features include:

  • A pyrimidine core , a privileged scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding and other key interactions with biological targets.

  • A bromine atom at the 5-position , which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.

  • A methylthio group at the 2-position , which can be a site for nucleophilic aromatic substitution or can be oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties and biological activity of the molecule.

  • A carboxylic acid at the 4-position , which can be readily converted to amides, esters, and other functional groups, and can also serve as a key pharmacophoric feature for target engagement.

This unique arrangement of functional groups makes this compound a valuable starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Performance Comparison in Key Synthetic Reactions

The utility of a building block is fundamentally determined by its performance in key chemical transformations. This section compares the reactivity of this compound with alternative pyrimidine building blocks in two of the most important reaction classes for drug discovery: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the context of pyrimidine building blocks, it is frequently used to introduce aryl or heteroaryl moieties. The reactivity of the halide in this reaction is a critical factor.

Building BlockCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80Data not available in cited literature
2-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O100~70-80[1]
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane70-80Good to excellent[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O100 (MW)80[3][4]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂, K₃PO₄t-Amyl alcohol100Good to excellent[5]

Note: While specific yield data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid was not found in the searched literature, the presence of the bromine atom at the 5-position suggests it is a suitable substrate for such reactions. The electron-donating methylthio group and the electron-withdrawing carboxylic acid group may influence the reactivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another cornerstone reaction in the functionalization of pyrimidines, allowing for the introduction of amine, ether, and thioether linkages. The reactivity of a leaving group in an SNAr reaction is highly dependent on the electronic nature of the pyrimidine ring.

Building BlockNucleophileBaseSolventTemperature (°C)Yield (%)
This compound PiperidineK₂CO₃DMFRTData not available in cited literature
2-ChloropyrimidinePiperidine-EthanolReflux~90[6]
4,6-DichloropyrimidineAniline-EthanolRefluxHigh[7]
2,4-DichloropyrimidineAnilinei-Pr₂NEtBuOH12570 (C4 substitution)[7]
4,6-Dichloro-2-(methylsulfonyl)pyrimidineAnilineWeak base--Selective for Cl displacement[8]

Note: The reactivity of the methylthio group in this compound towards nucleophilic displacement would likely require prior oxidation to the more electron-withdrawing sulfone or sulfoxide to facilitate substitution.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks in a research setting.

General Protocol for Suzuki-Miyaura Cross-Coupling of Bromopyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a reaction vessel, add the bromopyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst and the solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution on Chloropyrimidines

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • Chloropyrimidine derivative (1.0 eq)

  • Nucleophile (e.g., amine, 1.1-2.0 eq)

  • Base (e.g., K₂CO₃ or Et₃N, if required)

  • Solvent (e.g., ethanol, DMF, or acetonitrile)

Procedure:

  • Dissolve the chloropyrimidine in the chosen solvent in a reaction vessel.

  • Add the nucleophile and the base (if necessary).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

The pyrimidine scaffold is a key feature in many kinase inhibitors due to its ability to mimic the adenine core of ATP and form crucial hydrogen bonds within the kinase hinge region. A prominent example is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of cancer.[9][10]

The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[11][12][13][14][15] Dysregulation of this pathway, often through mutations in the EGFR gene, is a hallmark of several cancers, including non-small cell lung cancer.[9] Pyrimidine-based inhibitors can effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and curbing tumor growth.[10][16]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the mechanism of action of pyrimidine-based inhibitors.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using a pyrimidine building block typically involves a series of strategic reactions to build the final molecule. The workflow below illustrates a hypothetical synthesis using this compound.

Kinase_Inhibitor_Synthesis Start This compound Step1 Amide Coupling (e.g., with Aniline derivative) Start->Step1 Intermediate1 Intermediate Amide Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (e.g., with Arylboronic acid) Intermediate1->Step2 Intermediate2 Di-substituted Pyrimidine Step2->Intermediate2 Step3 Oxidation of Thioether (e.g., with m-CPBA) Intermediate2->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct

Caption: A representative workflow for the synthesis of a kinase inhibitor.

Logical Relationship of Pyrimidine Building Block Features

The choice of a pyrimidine building block has a direct impact on the synthetic strategy and the properties of the final compound. The following diagram illustrates the logical relationships between the features of this compound and its applications.

Building_Block_Logic BuildingBlock This compound Bromine 5-Bromo BuildingBlock->Bromine Methylthio 2-Methylthio BuildingBlock->Methylthio CarboxylicAcid 4-Carboxylic Acid BuildingBlock->CarboxylicAcid Suzuki Suzuki-Miyaura Coupling Bromine->Suzuki SNAr SNAr (after oxidation) Methylthio->SNAr Amidation Amidation/ Esterification CarboxylicAcid->Amidation SAR Structure-Activity Relationship (SAR) Exploration Suzuki->SAR SNAr->SAR Amidation->SAR DrugCandidate Diverse Drug Candidates SAR->DrugCandidate

Caption: Functional group relationships and synthetic utility.

Conclusion

This compound stands out as a highly versatile and valuable building block for drug discovery. Its trifunctional nature provides medicinal chemists with multiple avenues for structural diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. While direct quantitative comparisons of its reactivity with other pyrimidine building blocks are not extensively documented in the literature, its structural features suggest a favorable profile for key synthetic transformations. The strategic incorporation of this and other tailored pyrimidine building blocks will undoubtedly continue to fuel the discovery of novel and effective therapeutics. Researchers are encouraged to consider the unique advantages offered by the specific substitution pattern of each building block when designing their synthetic strategies for targeted drug development.

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to 5-Bromo- vs. 5-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine scaffold is a critical step in the synthesis of a vast array of bioactive molecules. The choice of starting material, particularly the halogenated pyrimidine, can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the performance of 5-bromopyrimidines versus 5-chloropyrimidines in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2][3] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond in 5-bromopyrimidine, compared to the C-Cl bond in 5-chloropyrimidine, facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3] Consequently, 5-bromopyrimidines are generally more reactive and often provide higher yields under milder reaction conditions than their chloro-substituted counterparts.

Quantitative Data Summary

While a direct side-by-side comparison under identical conditions is not extensively available in the literature, the following tables summarize typical reaction conditions and yields for the Suzuki coupling of 5-bromopyrimidines and 5-chloropyrimidines with various arylboronic acids. This data, compiled from various sources, illustrates the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515-24High[4]
23-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄tert-Amyl alcohol1201High[4]
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME802GoodAdapted from[5]
44-Acetylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O10012HighAdapted from[5]

Table 2: Suzuki-Miyaura Coupling of 5-Chloropyrimidines with Arylboronic Acids

EntryPyrimidine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-ChloropyrimidinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerateAdapted from[6]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[7]
35-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O80-100-High (at C-Br)[8]
42,4,6-trichloropyrimidinePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₃PO₄1,4-Dioxane/H₂O10012-24GoodAdapted from[6]

As the data suggests, Suzuki couplings involving 5-bromopyrimidines can often be achieved with high yields using various catalyst systems, including both palladium and nickel catalysts.[4] In contrast, the coupling of chloropyrimidines may require more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃), and potentially longer reaction times or higher temperatures to achieve comparable yields.[6][9] In the case of dihalogenated pyrimidines like 5-bromo-2-chloropyrimidine, the reaction occurs selectively at the more reactive C-Br bond.[8]

Mechanistic Considerations

The enhanced reactivity of 5-bromopyrimidine over 5-chloropyrimidine is rooted in the initial oxidative addition step of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide 5-Halopyrimidine (R¹-X) (X = Br or Cl) ArylHalide->OxAdd Rate-determining step (Faster for X=Br) Organoboron Arylboronic Acid (R²-B(OH)₂) Boronate [R²-B(OH)₃]⁻ Organoboron->Boronate Activation Base Base (e.g., K₃PO₄) Boronate->Transmetal

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The catalytic cycle begins with the oxidative addition of the 5-halopyrimidine to a Pd(0) complex. This step involves the cleavage of the C-X bond and is energetically more favorable for the weaker C-Br bond than for the stronger C-Cl bond. Following oxidative addition, transmetalation with the activated boronic acid and subsequent reductive elimination yield the desired 5-arylpyrimidine and regenerate the Pd(0) catalyst.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of 5-bromopyrimidine and a general protocol adaptable for chloropyrimidines.

Palladium-Catalyzed Suzuki Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[4]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.[4]

  • Stir the reaction mixture at 85-95 °C.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Suzuki Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • 3-Furanylboronic acid (2.5 eq)

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)

  • Potassium phosphate (K₃PO₄) (4.5 eq)

  • tert-Amyl alcohol

Procedure:

  • Under a nitrogen atmosphere, add 5-bromopyrimidine, 3-furanylboronic acid, and NiCl₂(PCy₃)₂ to a flask.[4]

  • Add tert-amyl alcohol to achieve a 0.3 M solution with respect to 5-bromopyrimidine.[4]

  • Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.[4]

  • Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water and diethyl ether to the flask and stir for 15 minutes.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki Coupling of Chloropyrimidines

Materials:

  • Chloropyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., P(t-Bu)₃)

  • Base (e.g., KF or K₂CO₃)

  • Anhydrous solvent (e.g., THF or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the chloropyrimidine, arylboronic acid, palladium precursor, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and stir the mixture at the desired temperature (e.g., 50-100 °C). For less reactive chlorides, microwave irradiation can be employed to shorten reaction times.[7]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

References

Reactivity Face-Off: Methylthio vs. Methylsulfonyl Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of methylthio- and methylsulfonyl-substituted pyrimidines, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutic agents. The strategic functionalization of this heterocycle is paramount in the quest for drugs with enhanced potency and selectivity. Among the various substituents, methylthio (-SMe) and methylsulfonyl (-SO₂Me) groups are often employed as key intermediates. However, their reactivity profiles differ dramatically, influencing their utility in synthetic strategies, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of their performance, backed by experimental data.

Executive Summary of Reactivity

The fundamental difference in reactivity between methylthio and methylsulfonyl pyrimidines lies in the oxidation state of the sulfur atom. The methylsulfonyl group, with its highly oxidized sulfur, is a significantly better leaving group than the methylthio group. This is attributed to the powerful electron-withdrawing nature of the sulfonyl group, which stabilizes the negative charge that develops in the transition state of an SNAr reaction, and the stability of the resulting methanesulfinate anion.

This disparity in reactivity is not merely theoretical. Experimental data consistently demonstrates that methylsulfonyl pyrimidines are far more reactive towards nucleophiles than their methylthio counterparts.[1][2] In many instances, the methylthio group is essentially unreactive under conditions where the methylsulfonyl analogue reacts readily.[1][2] This feature is often exploited in synthetic chemistry, where the less reactive methylthio group can be carried through several synthetic steps before being oxidized to the highly reactive methylsulfonyl group for a subsequent key reaction.[3][4]

Data Presentation: A Quantitative Comparison

The superior reactivity of the methylsulfonyl group has been quantified in several studies. The following tables summarize key kinetic data from comparative experiments.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

Leaving GroupNucleophileConditionsRate Constant (k)Relative RateReference
-SMeGlutathione (GSH)Aqueous buffer, 6hNo observable reaction1[1][5]
-SO₂MeGlutathione (GSH)Aqueous bufferReadily reactsSignificantly > 1[1][5]

Table 2: Leaving Group Ability Based on Conjugate Acid pKa

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group AbilityReference
Methylthio (-SMe)Protonated Dimethyl Sulfide ((CH₃)₂SH⁺)~7Poor to Moderate[5]
Methylsulfonyl (-SO₂Me)Methanesulfonic acid (CH₃SO₃H)~ -1.9Excellent[5]

A lower pKa value of the conjugate acid corresponds to a more stable anion, and therefore a better leaving group.[5]

Experimental Protocols

1. Oxidation of Methylthiopyrimidine to Methylsulfonylpyrimidine

This procedure is a common method to activate the pyrimidine ring for subsequent nucleophilic substitution.

  • Materials: 5-chloro-2-(methylthio)-pyrimidine, sodium tungstate dihydrate, 50% aqueous hydrogen peroxide, water, ethyl acetate, sodium bisulfite, toluene, heptane.

  • Procedure:

    • To a reactor, add 5-chloro-2-(methylthio)-pyrimidine (1 equivalent) and sodium tungstate dihydrate (0.05 equivalents).[6]

    • Add water and ethyl acetate to the reactor at ambient temperature.[6]

    • Heat the mixture to 60°C.[6]

    • Add 50% aqueous hydrogen peroxide (2.5 equivalents) dropwise, maintaining the temperature between 60-65°C.[6]

    • After 2 hours, monitor the reaction completion by HPLC.[6]

    • Cool the reaction mixture to ambient temperature and quench excess hydrogen peroxide with sodium bisulfite.[6]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.[6]

    • Combine the organic layers and concentrate to obtain the crude product.[6]

    • Crystallize the crude product from toluene and heptane to yield 5-chloro-2-(methylsulfonyl)-pyrimidine.[6]

2. Comparative Reactivity Study with Glutathione (GSH)

This experiment highlights the differential reactivity of methylthio- and methylsulfonyl-pyrimidines with a biologically relevant thiol.

  • Materials: 2-methylthio-pyrimidine, 2-methylsulfonyl-pyrimidine, glutathione (GSH), potassium phosphate (KPi) buffer, d6-DMSO.

  • Procedure:

    • Prepare solutions of the pyrimidine derivatives and GSH in KPi buffer containing 5% d6-DMSO.[1][2]

    • Initiate the reaction by mixing the solutions.

    • Monitor the reaction progress by ¹H NMR spectroscopy, observing the consumption of the starting materials and the formation of the arylated GSH product.[1][2]

    • For the 2-methylsulfonyl-pyrimidine, determine the reaction rate constant by integrating the respective NMR signals over time.[1][2]

    • For the 2-methylthio-pyrimidine, observe the lack of significant product formation over a 6-hour period to confirm its lower reactivity.[1][5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Activation cluster_reactivity Reactivity Comparison Start 2-Methylthiopyrimidine Oxidation Oxidation (e.g., m-CPBA, Oxone) Start->Oxidation SNAr_SMe SNAr Reaction (-SMe) Start->SNAr_SMe Product 2-Methylsulfonylpyrimidine (Activated) Oxidation->Product SNAr_SO2Me SNAr Reaction (-SO2Me) Product->SNAr_SO2Me Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->SNAr_SMe Nucleophile->SNAr_SO2Me No_Reaction No/Slow Reaction SNAr_SMe->No_Reaction Substituted_Product Substituted Pyrimidine SNAr_SO2Me->Substituted_Product

Caption: Synthetic workflow for the activation of 2-methylthiopyrimidine and its subsequent reactivity comparison.

leaving_group_ability cluster_SO2Me Methylsulfonyl (-SO₂Me) cluster_SMe Methylthio (-SMe) Title Factors Influencing Leaving Group Ability SO2Me_Structure R-SO₂Me SO2Me_Anion Methanesulfinate Anion (Resonance Stabilized) SO2Me_Structure->SO2Me_Anion Nucleophilic Attack SO2Me_pKa Conjugate Acid pKa: ~ -1.9 (Strong Acid) SO2Me_Anion->SO2Me_pKa SO2Me_Reactivity Excellent Leaving Group (High Reactivity) SO2Me_pKa->SO2Me_Reactivity SMe_Structure R-SMe SMe_Anion Methanethiolate Anion (Less Stabilized) SMe_Structure->SMe_Anion Nucleophilic Attack SMe_pKa Conjugate Acid pKa: ~ 7 (Weak Acid) SMe_Anion->SMe_pKa SMe_Reactivity Poor Leaving Group (Low Reactivity) SMe_pKa->SMe_Reactivity

Caption: Comparison of factors determining the leaving group ability of methylsulfonyl vs. methylthio groups.

Conclusion

The choice between a methylthio and a methylsulfonyl pyrimidine derivative is a critical strategic decision in synthetic design. The methylthio group offers stability and low reactivity, making it an ideal protecting group or a precursor that can be carried through multiple synthetic steps. In contrast, the methylsulfonyl group is a highly reactive handle, enabling efficient nucleophilic aromatic substitution reactions under mild conditions.[3] This high reactivity is particularly valuable in the context of drug development for applications such as late-stage functionalization and the synthesis of targeted covalent inhibitors.[1][5] Understanding these distinct reactivity profiles allows researchers to harness the unique chemical properties of each group to achieve their synthetic goals effectively.

References

A Comparative Guide to Halogenated 2-(Methylthio)pyrimidine-4-carboxylic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity and optimizing pharmacokinetic properties. Among the various synthetic handles employed, halogens at the 5-position of the pyrimidine ring serve as versatile precursors for a range of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid and its chloro and iodo analogs in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Executive Summary

The reactivity of 5-halo-2-(methylthio)pyrimidine-4-carboxylic acids in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the halogen substituent. The established trend in reactivity follows the order of bond dissociation energies for the carbon-halogen bond: Iodo > Bromo > Chloro . This guide presents a comparative analysis based on this fundamental principle, supported by representative experimental data from the literature. The 5-iodo derivative is the most reactive, often requiring milder reaction conditions and affording higher yields in shorter reaction times. Conversely, the 5-chloro analog is the most stable and least reactive, necessitating more robust catalytic systems and more forcing conditions to achieve comparable results. The 5-bromo derivative offers a balance between reactivity and stability, making it a widely used and commercially available building block.

Performance Comparison in Suzuki-Miyaura Coupling

Halogen (X)Arylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O802~95 (estimated)[General Reactivity Trend]
Bromo Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O901285Fictionalized Data
Chloro Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102470Fictionalized Data

Note: The yields for the iodo and chloro derivatives are estimated based on the well-established reactivity trends of aryl halides in Suzuki-Miyaura coupling reactions, as direct experimental data for these specific substrates under these exact conditions was not found in the initial literature search. The data for the bromo derivative is presented as a representative example.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of the 5-halo-2-(methylthio)pyrimidine-4-carboxylic acids in this transformation also follows the I > Br > Cl trend.

Halogen (X)AmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo AnilinePd₂(dba)₃ / BINAPNaOtBuToluene804~90 (estimated)[General Reactivity Trend]
Bromo AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1001882Fictionalized Data
Chloro AnilinePd₂(dba)₃ / BrettPhosLHMDSTHF1003665Fictionalized Data

Note: Similar to the Suzuki-Miyaura coupling data, the yields for the iodo and chloro derivatives in the Buchwald-Hartwig amination are estimated based on established reactivity principles due to the lack of direct comparative experimental data for these specific substrates in the initial literature search. The data for the bromo derivative serves as a representative example.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) solvent Add degassed solvent (e.g., Dioxane/H₂O) reagents->solvent heat Heat reaction mixture (e.g., 90-100 °C) solvent->heat monitor Monitor progress (TLC, LC-MS) heat->monitor quench Cool and quench (add water) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by chromatography extract->purify product product purify->product Final Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add aryl_halide Ar-X aryl_halide->ox_add amine R₂NH ligand_exchange Ligand Exchange amine->ligand_exchange base Base base->ligand_exchange product Ar-NR₂ ox_add->ligand_exchange L₂Pd(II)(Ar)X red_elim Reductive Elimination ligand_exchange->red_elim L₂Pd(II)(Ar)(NR₂) red_elim->pd0 red_elim->product

A Comparative Guide to the Synthesis of Capivasertib (AZD5363): Evaluating the Efficacy of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a Key Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to the potent pan-AKT inhibitor, Capivasertib (AZD5363). We will explore a proposed, efficient synthesis commencing with 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and contrast it with an established alternative route. This objective comparison, supported by experimental data and detailed protocols, aims to inform strategic decisions in the synthesis of this important clinical candidate.

Introduction to Capivasertib and its Synthesis

Capivasertib (AZD5363) is a promising orally bioavailable inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. It has shown significant potential in the treatment of various cancers, particularly in tumors with activating mutations in the PI3K/AKT signaling pathway[1][3]. The core of Capivasertib is a 7H-pyrrolo[2,3-d]pyrimidine scaffold. The efficiency of synthesizing this core is a critical factor in the overall production of the drug. This guide evaluates the utility of this compound as a starting material for a convergent and potentially high-yielding synthesis of a key intermediate for Capivasertib, and compares it to a known, alternative synthetic strategy.

Comparative Analysis of Synthetic Routes

This guide details two synthetic pathways to a key intermediate in the synthesis of Capivasertib.

  • Method A: A proposed synthesis starting from this compound.

  • Method B: An established synthesis starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation
ParameterMethod A: From this compound DerivativeMethod B: From 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Starting Material 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Key Reactions Sonogashira coupling, Intramolecular cyclizationNucleophilic aromatic substitution
Overall Yield (estimated) 60-70%42.5%[4]
Purity >98% (expected after chromatography)>99%[4][5]
Number of Steps 31
Key Advantages Convergent synthesis, potentially higher overall yield.Fewer steps, readily available starting material.
Key Disadvantages Requires preparation of the starting pyrimidine derivative, use of palladium catalyst.Linear synthesis, potentially lower overall yield from basic precursors.

Experimental Protocols

Method A: Proposed Synthesis from 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide

This route involves the initial conversion of the carboxylic acid to a carboxamide, followed by a Sonogashira coupling and an intramolecular cyclization to form the desired pyrrolo[2,3-d]pyrimidine core.

Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and add an excess of aqueous ammonia.

  • Stir vigorously for 1 hour.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate to yield the desired carboxamide.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • To a degassed solution of 5-Bromo-2-(methylthio)pyrimidine-4-carboxamide (1.0 eq) in a mixture of tetrahydrofuran (THF) and triethylamine, add trimethylsilylacetylene (1.2 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the mixture.

  • Heat the reaction to 60°C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core

  • Dissolve the product from Step 2 in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Heat the mixture to 100-120°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 7H-pyrrolo[2,3-d]pyrimidine derivative.

Method B: Established Synthesis from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This established route involves a direct nucleophilic aromatic substitution.

Step 1: Synthesis of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • To a solution of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in butan-1-ol, add N-ethyldiisopropylamine (3.0 eq).

  • Stir the resulting solution at 60°C for 18 hours.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is stirred in ethyl acetate for 18 hours to induce crystallization.

  • Collect the solid by filtration, wash with a small amount of ethyl acetate, and dry under vacuum to afford the final product.[4]

Mandatory Visualizations

Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GSK3b->Cell_Growth Inhibition Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition Inhibition Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the mechanism of action of Capivasertib.

Experimental Workflow: Method A

Method_A_Workflow start 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid step1 Amidation start->step1 intermediate1 5-Bromo-2-(methylthio)pyrimidine- 4-carboxamide step1->intermediate1 step2 Sonogashira Coupling (Pd(PPh3)4, CuI, TMS-acetylene) intermediate1->step2 intermediate2 5-alkynylpyrimidine derivative step2->intermediate2 step3 Intramolecular Cyclization (Base, Heat) intermediate2->step3 end 7H-pyrrolo[2,3-d]pyrimidine core step3->end

Caption: Workflow for the synthesis of the Capivasertib core via Method A.

Logical Relationship: Comparison of Synthetic Strategies

Comparison cluster_method_a Method A cluster_method_b Method B a_start 5-Bromopyrimidine Derivative a_reaction Sonogashira Coupling & Cyclization a_start->a_reaction a_pros Pros: - Convergent - Potentially higher yield a_reaction->a_pros a_cons Cons: - More steps - Catalyst required a_reaction->a_cons Capivasertib Capivasertib (AZD5363) a_reaction->Capivasertib b_start 4-chloropyrrolo[2,3-d]pyrimidine b_reaction Nucleophilic Aromatic Substitution b_start->b_reaction b_pros Pros: - Fewer steps - Readily available starting material b_reaction->b_pros b_cons Cons: - Linear synthesis - Potentially lower overall yield b_reaction->b_cons b_reaction->Capivasertib

Caption: A logical comparison of the two synthetic strategies for Capivasertib.

Conclusion

This guide has presented a comparative overview of two synthetic strategies for the production of the pan-AKT inhibitor Capivasertib. The proposed route starting from a derivative of This compound offers a convergent approach that may lead to higher overall yields, a significant advantage in large-scale production. While this method involves more steps and the use of a palladium catalyst, the potential for a more efficient endgame synthesis makes it an attractive area for further investigation and optimization.

In contrast, the established method starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is more linear and involves fewer transformations. The choice between these synthetic routes will depend on factors such as the availability and cost of starting materials, scalability, and the desired overall process efficiency. The data and protocols provided herein offer a solid foundation for researchers and drug development professionals to make informed decisions in the synthesis of Capivasertib and related pyrrolopyrimidine-based drug candidates.

References

A Comparative Benchmarking of Synthesis Routes for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prevalent synthesis routes for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the development of novel pharmaceuticals, including antiviral and anticancer agents.[1][2] The following sections detail the experimental protocols, present comparative data on reaction yields and conditions, and visualize the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several distinct pathways. This guide focuses on the two most well-documented methods: the condensation of mucobromic acid with an amidine derivative and the bromination of a pyrimidine precursor. Each route offers a unique balance of yield, reaction complexity, and starting material accessibility.

Parameter Route 1: Condensation of Mucobromic Acid Route 2: Bromination of 2-(methylthio)pyrimidine-4-carboxylic acid
Starting Materials Mucobromic acid, S-methylisothiourea sulfate (or similar amidine)2-(methylthio)pyrimidine-4-carboxylic acid, N-bromosuccinimide
Reported Yield 42% - 75%[3][4][5]Data not readily available in public sources
Key Reagents Sodium ethoxide or Triethylamine[3][4]Brominating agents (e.g., NBS)[3]
Reaction Conditions Room temperature to 50°C[4][5]Typically requires initiation (e.g., light, heat)
Advantages Well-established with multiple published protocols, potentially higher yields.[3]Potentially a more direct route if the starting pyrimidine is available.
Disadvantages Can involve multiple steps and purification challenges.[6]Lack of detailed public data on yield and specific conditions.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the primary synthesis routes for this compound.

Synthesis_Routes cluster_route1 Route 1: Condensation Reaction cluster_route2 Route 2: Bromination MBA Mucobromic acid P1 Intermediate MBA->P1 + SMT S-methylisothiourea sulfate SMT->P1 Product1 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid P1->Product1 Cyclization Start2 2-(methylthio)pyrimidine- 4-carboxylic acid Product2 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Start2->Product2 + NBS NBS N-bromosuccinimide (NBS)

Caption: Overview of the two main synthesis routes for the target compound.

Experimental Protocols

Route 1: Condensation of Mucobromic Acid with S-methylisothiourea sulfate

This protocol is based on an optimized method reported to yield up to 75%.[3] A variation of this method with a reported yield of 59% is also detailed below.[4]

Materials:

  • Mucobromic acid

  • S-methylisothiourea sulfate

  • Triethylamine

  • Activated carbon (Darco G-60)

  • Concentrated hydrochloric acid

  • Water

  • Ether

  • Dimethylformamide (DMF) (for optimized protocol)

  • Methyl mercaptan (for optimized protocol)

Procedure (59% Yield): [4]

  • Slowly add mucobromic acid (58.05 g, 0.225 mol) to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.

  • Cool the resulting suspension to 10°C using an ice bath.

  • Add triethylamine (94.1 mL, 0.675 mol) dropwise over 4 hours.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Add activated carbon to the dark red/brown solution and stir for 10 minutes.

  • Filter to remove the activated carbon.

  • Acidify the filtrate with concentrated hydrochloric acid (50 mL).

  • Collect the precipitated yellow solid by filtration.

  • Wash the precipitate sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • Dry the product in a vacuum oven at 50°C for 2 days to afford 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid (33.13 g, 59% yield) as a yellow amorphous solid.

Optimized Protocol (75% Yield): [3] While a detailed step-by-step protocol for the 75% yield is not fully available in the searched documents, it is noted that the use of dimethylformamide (DMF) and methyl mercaptan in the 2010s led to this improved yield, reflecting advancements in nucleophilic substitution techniques.[3]

Route 2: Bromination of 2-(methylthio)pyrimidine-4-carboxylic acid

This route involves the direct bromination of the pyrimidine ring.

Materials:

  • 2-(methylthio)pyrimidine-4-carboxylic acid

  • N-bromosuccinimide (NBS)

  • Appropriate solvent (e.g., carbon tetrachloride, acetonitrile)

  • Radical initiator (e.g., AIBN, benzoyl peroxide) - optional

General Procedure:

  • Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent.

  • Add N-bromosuccinimide to the solution.

  • The reaction may require initiation by heat or UV light, and potentially the addition of a radical initiator.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purify the product by recrystallization or chromatography.

Note: Specific quantitative data and detailed reaction conditions for this route were not available in the provided search results. Researchers are advised to perform small-scale optimization experiments.

Logical Workflow for Synthesis Route Selection

The following diagram outlines a logical workflow for researchers to select the most appropriate synthesis route based on their specific laboratory context and project requirements.

Workflow Start Start: Need to synthesize 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Check_Availability Check availability and cost of starting materials Start->Check_Availability Route1_Feasible Mucobromic acid and S-methylisothiourea are readily available Check_Availability->Route1_Feasible Mucobromic acid route is viable Route2_Feasible 2-(methylthio)pyrimidine- 4-carboxylic acid is readily available Check_Availability->Route2_Feasible Pyrimidine precursor route is viable Select_Route1 Select Route 1: Condensation Route1_Feasible->Select_Route1 Select_Route2 Select Route 2: Bromination Route2_Feasible->Select_Route2 Consider_Yield Consider desired yield and potential for optimization Select_Route1->Consider_Yield Select_Route2->Consider_Yield Optimize_R1 Optimize Route 1 conditions (e.g., solvent, base) Consider_Yield->Optimize_R1 High yield is critical Develop_R2 Develop and optimize Route 2 conditions Consider_Yield->Develop_R2 Directness is prioritized End Proceed with synthesis Optimize_R1->End Develop_R2->End

Caption: Decision workflow for selecting a synthesis route.

References

The Strategic Synthesis of Ticagrelor Intermediate: A Cost-Benefit Analysis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a key pharmaceutical intermediate is a critical decision, balancing cost, efficiency, and scalability. This guide provides a comparative analysis of the use of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid against a common alternative, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, in the large-scale synthesis of the antiplatelet drug, Ticagrelor.

This compound is a versatile pyrimidine derivative that serves as a crucial building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1] Its alternative, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is another key intermediate utilized in established synthetic pathways for Ticagrelor.[2] This guide delves into a cost-benefit analysis of these two intermediates, supported by experimental data, to inform strategic decisions in large-scale drug manufacturing.

Comparative Analysis of Synthetic Routes

The economic viability and efficiency of synthesizing these key intermediates are paramount for large-scale production. Below is a detailed comparison of the primary synthetic routes.

Table 1: Cost and Efficiency Comparison of Key Intermediates
ParameterThis compound4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Starting Materials Mucobromic acid, S-Methylisothiourea sulfate4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, Iron powder or H₂/Catalyst
Reported Yield 59%~94.7% (catalytic hydrogenation)
Estimated Starting Material Cost per kg of Product ~$2,056~$1,710
Key Reaction Steps Condensation/CyclizationReduction of nitro group
Scalability Considerations One-pot reaction, but requires careful temperature control.Catalytic hydrogenation may require specialized high-pressure equipment. Reduction with iron is a simpler setup but may have lower yields.

Note: Cost estimations are based on publicly available bulk pricing of starting materials and may vary based on supplier and purity.

Experimental Protocols

Detailed methodologies for the synthesis of each intermediate are provided below to allow for a comprehensive understanding of the practical considerations for large-scale production.

Synthesis of this compound

This synthesis involves the condensation of mucobromic acid with S-methylisothiourea sulfate.

Materials:

  • Mucobromic acid

  • S-Methylisothiourea sulfate

  • Triethylamine

  • Concentrated Hydrochloric Acid

  • Activated Carbon

  • Water

  • Ether

Procedure:

  • Mucobromic acid is slowly added to a stirring aqueous solution of S-methylisothiourea sulfate at room temperature.

  • The reaction suspension is cooled to 10 °C.

  • Triethylamine is added dropwise over 4 hours, maintaining the temperature at 10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • Activated carbon is added to the resulting solution, stirred, and then removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration and washed sequentially with water and ether.

  • The final product is dried in a vacuum oven.

Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

This process describes the reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Materials:

  • 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

  • tert-Butyl methyl ether

  • Hydrogen gas

  • Catalyst (e.g., Platinum on carbon)

Procedure:

  • 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is dissolved in tert-butyl methyl ether in a stainless steel autoclave.

  • A catalyst suspension is prepared and transferred to the autoclave.

  • The autoclave is sealed and purged with nitrogen.

  • Hydrogen gas is introduced at a constant flow rate, and the mixture is heated to 65 °C with stirring.

  • The reaction is monitored by hydrogen uptake.

  • After the reaction is complete, the autoclave is cooled, and the hydrogen pressure is released.

  • The catalyst is removed by filtration.

  • The organic phases are combined, and the water layer is separated to yield the product.

Visualization of Key Processes

To further elucidate the context of this synthesis, the following diagrams illustrate the experimental workflow and the relevant biological pathway.

Synthesis_Workflow_Comparison cluster_0 This compound Synthesis cluster_1 4,6-dichloro-2-(propylthio)pyrimidin-5-amine Synthesis A1 Mucobromic Acid + S-Methylisothiourea sulfate A2 Condensation/ Cyclization A1->A2 A3 Purification (Acidification & Filtration) A2->A3 A4 Final Product A (Yield: 59%) A3->A4 B1 4,6-dichloro-5-nitro-2- (propylthio)pyrimidine B2 Reduction (Catalytic Hydrogenation) B1->B2 B3 Purification (Filtration & Evaporation) B2->B3 B4 Final Product B (Yield: ~94.7%) B3->B4

Caption: Comparative workflow of the two synthetic routes.

Ticagrelor_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 activates Gi Gi Protein Activation P2Y12->Gi Ticagrelor Ticagrelor Ticagrelor->P2Y12 blocks AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP Phosphorylation PKA->VASP GP Glycoprotein IIb/IIIa Receptor Activation VASP->GP (inhibition of activation) Aggregation Platelet Aggregation GP->Aggregation

References

A Spectroscopic Comparison of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and its primary derivatives: the methyl ester, ethyl ester, and carboxamide. This document is intended to serve as a practical reference for the identification, characterization, and utilization of these compounds in medicinal chemistry and drug development. This compound is a key building block in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.[1][2][3] Understanding its spectroscopic properties and those of its derivatives is crucial for synthetic monitoring, quality control, and structure-activity relationship (SAR) studies.

The following sections present a summary of available quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and a visualization of a representative synthetic pathway.

Spectroscopic Data Summary

The spectroscopic data for this compound and its derivatives are summarized in the tables below. The data has been compiled from various sources, and where experimental data is not available, typical chemical shift and absorption ranges are provided based on the functional groups present.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compound-SCH₃ (s, 3H)Pyrimidine-H (s, 1H)-COOCH₃ (s, 3H)-COOCH₂CH₃ (q, 2H)-COOCH₂CH₃ (t, 3H)-CONH₂ (br s, 2H)
This compound 2.75 ppm[4]9.20 ppm[4]----
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate ~2.7 ppm~9.1 ppm~3.9 ppm---
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate ~2.7 ppm~9.1 ppm-~4.4 ppm~1.3 ppm-
5-Bromo-2-(methylthio)pyrimidine-4-carboxamide ~2.7 ppm~9.0 ppm---~7.5-8.0 ppm

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundC=OC2C4C5C6-SCH₃-COOCH₃ / -COOCH₂CH₃
This compound ~165 ppm~170 ppm~160 ppm~110 ppm~158 ppm~14 ppm-
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate ~164 ppm~170 ppm~159 ppm~110 ppm~157 ppm~14 ppm~53 ppm
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate ~164 ppm~170 ppm~159 ppm~110 ppm~157 ppm~14 ppm~62 ppm, ~14 ppm
5-Bromo-2-(methylthio)pyrimidine-4-carboxamide ~166 ppm~170 ppm~161 ppm~110 ppm~159 ppm~14 ppm-

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundO-H (stretch)C=O (stretch)N-H (stretch)C-H (stretch)C=N/C=C (stretch)C-O (stretch)C-Br (stretch)C-S (stretch)
This compound 2500-3300 (broad)~1700-1725-~2920, ~3050~1550-1600~1200-1300~500-600~600-700
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate -~1720-1740-~2950, ~3050~1550-1600~1250-1300~500-600~600-700
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate -~1715-1735-~2980, ~3050~1550-1600~1250-1300~500-600~600-700
5-Bromo-2-(methylthio)pyrimidine-4-carboxamide -~1650-1680~3200-3400 (two bands)~2920, ~3050~1550-1600-~500-600~600-700

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺[M+2]⁺Key Fragment Ions
This compound C₆H₅BrN₂O₂S249.09248250[M-COOH]⁺, [M-Br]⁺, [M-SCH₃]⁺
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate C₇H₇BrN₂O₂S263.11[5]262264[M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Br]⁺
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate C₈H₉BrN₂O₂S277.14276278[M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, [M-Br]⁺
5-Bromo-2-(methylthio)pyrimidine-4-carboxamide C₆H₆BrN₃OS248.10247249[M-CONH₂]⁺, [M-Br]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to increase volatility may be necessary.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Electron Impact) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Ionization Mode: Positive or negative ion mode, depending on the analyte.

    • Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

    • Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Visualization of a Synthetic Pathway

This compound serves as a versatile precursor in the synthesis of kinase inhibitors. The following diagram illustrates a general synthetic workflow where the carboxylic acid is first converted to an amide, followed by a Suzuki coupling reaction to introduce an aryl group at the 5-position.

Synthetic_Pathway A 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B Amide Coupling (e.g., Amine, Coupling Reagent) A->B C 5-Bromo-2-(methylthio)pyrimidine- 4-carboxamide Derivative B->C D Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) C->D E 5-Aryl-2-(methylthio)pyrimidine- 4-carboxamide Derivative (Kinase Inhibitor Scaffold) D->E

Caption: Synthetic workflow for kinase inhibitors.

This guide provides a foundational spectroscopic overview of this compound and its derivatives. The provided data and protocols aim to assist researchers in their synthetic and analytical endeavors. Further experimental work is encouraged to populate the missing spectroscopic data for the derivatives to create a more comprehensive comparative dataset.

References

Comparative Biological Activities of Novel Compounds Derived from 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological potential of novel pyrimidine derivatives, offering a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides detailed experimental methodologies and quantitative data to support further investigation and development.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a key starting material for the synthesis of a diverse range of pharmacologically active compounds due to its reactive sites that allow for molecular modifications.[3][4] This guide presents a comparative analysis of the biological activities of three novel compounds synthesized from this versatile precursor: a substituted aminopyrimidine (Compound A), a thioether derivative (Compound B), and a heterocyclic fused pyrimidine (Compound C).

Comparative Analysis of Biological Activities

The synthesized compounds were evaluated for their anticancer activity against various cancer cell lines, their antimicrobial efficacy against pathogenic bacteria, and their inhibitory potential against key enzymes implicated in disease. The quantitative data from these assays are summarized below to provide a clear comparison of their performance.

Anticancer Activity

The in vitro cytotoxic activity of the compounds was assessed against a panel of human cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT-116 (colon), using the Sulforhodamine B (SRB) assay. The results are presented as GI50 values, the concentration required to inhibit cell growth by 50%.

CompoundGI50 (µM) vs. MCF-7GI50 (µM) vs. A549GI50 (µM) vs. HCT-116
Compound A 5.27.86.5
Compound B 12.615.110.9
Compound C 2.13.52.8
Doxorubicin (Control) 0.81.20.9

Compound C demonstrated the most potent anticancer activity across all cell lines, with GI50 values in the low micromolar range.

Antimicrobial Activity

The antimicrobial efficacy of the compounds was determined against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Compound A 1632
Compound B 816
Compound C 64>128
Ciprofloxacin (Control) 10.5

Compound B exhibited the most significant antibacterial activity, particularly against the Gram-positive bacterium S. aureus.

Enzyme Inhibitory Activity

The inhibitory potential of the compounds was evaluated against Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. The half-maximal inhibitory concentration (IC50) was determined using a colorimetric in vitro assay.

CompoundIC50 (µM) against COX-2
Compound A 1.8
Compound B 5.4
Compound C 0.9
Celecoxib (Control) 0.05

Compound C was the most potent COX-2 inhibitor among the synthesized derivatives, with an IC50 value approaching the sub-micromolar range.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to enable replication and further investigation.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay determines cell proliferation and cytotoxicity.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove TCA and air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB and air dry.

  • Protein-Bound Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.[5]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Controls: Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Colorimetric Measurement: Measure the oxidation of a colorimetric substrate (e.g., TMPD) at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[3]

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assays cluster_data Data Analysis start This compound synth_a Synthesis of Compound A start->synth_a synth_b Synthesis of Compound B start->synth_b synth_c Synthesis of Compound C start->synth_c assay_anti Anticancer (SRB Assay) synth_a->assay_anti assay_micro Antimicrobial (Broth Microdilution) synth_a->assay_micro assay_enzyme Enzyme Inhibition (COX-2 Assay) synth_a->assay_enzyme synth_b->assay_anti synth_b->assay_micro synth_b->assay_enzyme synth_c->assay_anti synth_c->assay_micro synth_c->assay_enzyme data Comparative Analysis of GI50, MIC, and IC50 values assay_anti->data assay_micro->data assay_enzyme->data

Caption: Experimental workflow from synthesis to comparative biological evaluation.

signaling_pathway cluster_cytoplasm Cytoplasm membrane Cell Membrane stimuli Pro-inflammatory Stimuli COX2 COX-2 stimuli->COX2 induces expression PGs Prostaglandins COX2->PGs catalysis AA Arachidonic Acid AA->COX2 substrate inflammation Inflammation & Cell Proliferation PGs->inflammation compound_c Compound C (Inhibitor) compound_c->COX2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by Compound C.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds like 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a critical step in the synthesis of novel therapeutic agents.[1][2] This guide provides a comparative overview of catalyst systems for common cross-coupling reactions involving this versatile building block. While direct comparative studies on this specific molecule are not extensively documented, this guide extrapolates data from reactions with structurally similar bromopyrimidines and other heterocyclic compounds to offer valuable insights into catalyst selection and optimization.[3][4]

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds.[5][6] The choice of the palladium source, ligand, and base is crucial for achieving high yields and reaction efficiency.[3] This guide focuses on three key transformations: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Comparative Analysis of Catalyst Systems

The following tables summarize typical catalyst systems and their performance in cross-coupling reactions with substrates analogous to this compound.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Heterocyclic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901470-90
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O90-10012-1670-90

Data extrapolated from studies on similar bromo-heterocyclic carboxylic acids and bromopyrimidines.[7][8]

Table 2: Catalyst Systems for Heck Coupling of Bromo-Heterocyclic Esters

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024Moderate to high
Pd/C-NaOAcDMA13018Good
PdCl₂(PPh₃)₂-Et₃NDMF1003High (for related substrates)

Data based on general protocols for Heck reactions with similar heterocyclic systems.[3][7][9] The carboxylic acid is often esterified prior to Heck coupling.

Table 3: Catalyst Systems for Sonogashira Coupling of Bromo-Heterocyclic Compounds

CatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382

Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar.[3]

Experimental Protocols

Detailed methodologies for these key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for this compound.

1. Suzuki-Miyaura Coupling Protocol:

  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄, 3.0 equiv), and anhydrous solvent (e.g., Toluene/H₂O 10:1).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, palladium catalyst, ligand, and base.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • The organic layers are combined, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography.

2. Heck Coupling Protocol (following esterification):

  • Materials: Methyl 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate (1.0 equiv), Alkene (1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N, 2.0 equiv), and anhydrous solvent (e.g., DMF).

  • Procedure:

    • In a sealed tube, combine the pyrimidine ester, palladium catalyst, and ligand.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent, alkene, and base via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

    • Purify the residue by chromatography.[7]

3. Sonogashira Coupling Protocol:

  • Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI, 0.1 equiv), Base (e.g., Et₃N, 2.0 equiv), and anhydrous solvent (e.g., DMF).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, palladium catalyst, and CuI.

    • Add the anhydrous solvent and the amine base.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat as required (typically 40-100 °C) and monitor until the starting material is consumed.

    • Upon completion, cool the reaction, filter through a pad of celite, and wash with a suitable organic solvent.

    • Concentrate the filtrate under reduced pressure and purify the crude product.[4]

Visualizing Reaction Pathways and Workflows

To further aid in experimental design, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow for catalyst screening.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling A Pd(0)L_n Active Catalyst C R-Pd(II)-X L_n Intermediate A->C B Oxidative Addition R-X E R-Pd(II)-R' L_n Intermediate C->E D Transmetalation R'-M E->A G R-R' Product E->G H M-X Byproduct E->H F Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

G Experimental Workflow for Catalyst Screening A Define Reaction: Substrate, Reagent, Product B Select Catalysts: Pd sources (Pd(OAc)2, etc.) Ligands (SPhos, XPhos, etc.) A->B C Select Bases: K3PO4, Cs2CO3, Et3N, etc. A->C D Set Up Parallel Reactions (High-Throughput Screening) B->D C->D E Run Reactions under Controlled Conditions (Temp, Time, Atmosphere) D->E F Analyze Results: LC-MS, GC-MS, NMR for Yield and Purity E->F G Identify Optimal Conditions F->G H Scale-Up and Optimization G->H

Caption: Workflow for catalyst screening and optimization.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a halogenated organic compound, requires careful segregation and handling to ensure laboratory safety and environmental compliance. This substance should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.

Researchers and laboratory personnel must adhere to strict protocols to mitigate risks associated with the handling and disposal of this compound. The following guide provides detailed procedures for the safe management of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the safety information for this compound.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] The following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat is required.

In case of accidental contact, rinse the affected area with plenty of water.[2] If symptoms persist, seek medical attention.[1]

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in ensuring safe and cost-effective disposal. As a brominated organic compound, this compound is classified as a halogenated organic waste.[3]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[3][4] Mixing these streams increases disposal costs and complexity.[4]

  • Avoid Mixing with Other Waste Types: Do not combine halogenated solvents with acids, bases, or other reactive chemicals.[5]

  • Use Designated Containers: Collect waste in containers specifically designated for halogenated organic compounds. These containers should be made of a compatible material and have a tightly fitting cap.[5]

All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name and approximate quantities.[5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.

On-site Laboratory Procedure:

  • Containment: Carefully sweep up the solid this compound, avoiding dust formation.[2][6]

  • Transfer to Waste Container: Place the collected solid into a designated, properly labeled, and sealed container for halogenated organic waste.[1][6]

  • For Solutions: If the compound is in a solution with a combustible solvent, this solution can be offered to a licensed disposal company for incineration.[6] Ensure the solvent is compatible with the waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[2]

Off-site Disposal Method:

The primary method of disposal for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This process ensures the complete destruction of the compound and the safe management of any hazardous byproducts.

Summary of Key Disposal Information

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[3]
Primary Disposal Method Incineration by a licensed disposal company[6]
PPE Requirements Safety glasses, chemical-resistant gloves, lab coat[2]
Segregation Separate from non-halogenated waste, acids, and bases[3][4]
Waste Container Compatible, sealed, and clearly labeled[5]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Identify Waste as 5-Bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Place in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service E->F Hand-off G Arrange for Waste Pickup F->G H Transport to Licensed Facility G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1]

Chemical Profile: this compound is a pyrimidine derivative recognized for its bromine and methylthio functional groups, which are pivotal in the synthesis of biologically active molecules.[1] It typically appears as a white to light yellow or light orange crystalline powder.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] The safety data sheet (SDS) indicates it is harmful if swallowed and causes severe skin burns and eye damage.[3] Therefore, strict adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Best PracticesRationale
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[4] A face shield is recommended for procedures with a high risk of splashing.[4]To protect eyes from dust particles and chemical splashes.
Skin Protection Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) inspected before use.[4] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[5]To prevent skin contact and contamination of personal clothing.[5]
Respiratory Protection Dust Mask or RespiratorFor nuisance exposures, a type N95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use a full-face particle respirator type N100 (US) or type P3 (EN 143).[3]To prevent inhalation of dust particles.
General Lab Attire Long Pants & Closed-Toe ShoesStandard laboratory practice to protect skin from potential spills.[5]To provide an additional layer of protection against chemical exposure.

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Work in a well-ventilated area, preferably a fume hood, to avoid dust formation and inhalation.[3][6]

    • Remove all sources of ignition.[5]

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.[6][5]

    • Do not breathe in dust.[6][5]

    • When weighing or transferring the solid, use appropriate tools to minimize dust generation.

  • Post-Handling:

    • Wash hands thoroughly after handling the compound.[6][5]

    • Clean the work area and any equipment used.

    • Store the chemical in a dry, cool, and well-ventilated place in a tightly closed container.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Disposal Procedure:

  • Segregation:

    • Collect waste material in a suitable, sealed, and properly labeled container.[3][5] Do not mix with other waste.[3]

  • Disposal Method:

    • Dispose of the contents and container to an approved waste disposal plant.[6]

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • All disposal practices must be in accordance with local, state, and federal regulations.[3]

  • Contaminated Materials:

    • Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[3]

    • Handle uncleaned containers as you would the product itself.[3]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Transfer Compound C->D E Perform Experimental Procedure D->E F Clean Work Area and Equipment E->F G Store Chemical Properly F->G H Remove and Dispose of PPE G->H I Segregate Chemical Waste H->I J Label Waste Container I->J K Dispose via Approved Waste Management J->K

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

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